molecular formula C3H6N2O2 B2934999 Methoxyiminoacetamide CAS No. 1314995-36-2

Methoxyiminoacetamide

Cat. No.: B2934999
CAS No.: 1314995-36-2
M. Wt: 102.093
InChI Key: SKNGHROBOKBHGJ-GORDUTHDSA-N
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Description

Methoxyiminoacetamide, most commonly known in its specific form as the fungicide Cymoxanil, is a chemical compound with the molecular formula C7H10N4O3 and a molecular weight of 198.18 g/mol . Its IUPAC name is 2-cyano-N-[(ethylamino)carbonyl]-2-(methoxyimino) acetamide, and it is also recognized under identifiers such as CAS Registry Number 57966-95-7 . This compound is of significant interest in agricultural and environmental research primarily for its role in protecting crops from fungal diseases. It functions as a curative fungicide, used in studies concerning the control of plant pathogens . Researchers utilize this compound to investigate its mode of action, the environmental fate of fungicides, and the development of resistance in target species. Beyond its direct pesticidal application, this compound (Cymoxanil) serves as a critical reference standard in analytical chemistry. It is used to develop and validate methods for detecting and quantifying pesticide residues in soil, water, and crop samples, with studies exploring its adsorption behavior onto materials like biochar to understand and mitigate environmental contamination . The methoxyimino acetamide structure is also an important pharmacophore in agrochemical discovery, inspiring the synthesis of novel compounds with potential fungicidal activity . This product is intended For Research Use Only. It is not intended for diagnostic or therapeutic uses, nor for human consumption.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(2E)-2-methoxyiminoacetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H6N2O2/c1-7-5-2-3(4)6/h2H,1H3,(H2,4,6)/b5-2+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SKNGHROBOKBHGJ-GORDUTHDSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CON=CC(=O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CO/N=C/C(=O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H6N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

102.09 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Methoxyiminoacetamide Derivatives: A Versatile Scaffold for Next-Generation Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Abstract

The methoxyiminoacetamide scaffold has emerged from its origins in agrochemical research as a privileged structure with significant potential for broad-ranging applications in drug discovery. Initially recognized for its potent fungicidal properties, stemming from the inhibition of mitochondrial respiration, the unique physicochemical and structural characteristics of this moiety are now being explored for novel therapeutic interventions in oncology, inflammation, and neurodegenerative diseases. This guide provides a comprehensive overview of the synthesis, structure-activity relationships (SAR), and biological evaluation of novel this compound derivatives. We delve into the mechanistic underpinnings of their activity and present detailed experimental protocols to empower researchers in this burgeoning field.

Introduction: From Fields to Pharma

The story of this compound derivatives is one of scientific serendipity and the translation of knowledge across disciplines. Their initial development as strobilurin analogue fungicides highlighted a potent mechanism of action: the disruption of the mitochondrial respiratory chain at the Qo site of cytochrome c reductase.[1] This targeted inhibition of a fundamental cellular process in fungi provided a springboard for investigating their potential in human health. The core this compound structure offers a unique combination of hydrogen bonding capabilities, conformational flexibility, and metabolic stability, making it an attractive starting point for the design of novel therapeutic agents. This guide will explore the evolution of this scaffold beyond its agricultural roots, charting a course for its development in modern drug discovery.

The this compound Core: Structure-Activity Relationships (SAR)

The therapeutic potential of this compound derivatives is intrinsically linked to the substituents appended to its core structure. Understanding the structure-activity relationships (SAR) is paramount for optimizing potency, selectivity, and pharmacokinetic properties.

The Phenyl Ring: A Key Interaction Hub

Substitutions on the phenyl ring play a critical role in defining the biological activity of these derivatives. For instance, in the context of anticancer activity, the presence and position of electron-withdrawing or electron-donating groups can significantly influence cytotoxicity. Studies on related acetamide derivatives have shown that halogen substitutions on the aromatic ring can enhance anticancer and anti-inflammatory activities.[2] For example, a chloro-substituted N-(1-phenylethyl)-2-(4-nitrophenoxy)acetamide demonstrated notable anticancer, anti-inflammatory, and analgesic properties.[2]

The Acetamide Linker: Modulating Potency and Selectivity

The acetamide linker, while seemingly simple, provides a crucial point for modification to fine-tune activity. Altering the substituents on the nitrogen atom or the alpha-carbon can impact the molecule's interaction with its biological target. For example, in the development of kinase inhibitors, modifications at this position can influence binding to the ATP-binding pocket. While direct SAR studies on this compound derivatives as kinase inhibitors are still emerging, principles from other kinase inhibitor scaffolds suggest that introducing steric bulk or specific hydrogen bond donors/acceptors can dramatically alter selectivity profiles.[3]

The Methoxyimino Group: A Bioisosteric Advantage

The methoxyimino group is a key pharmacophoric feature. Its ability to act as a bioisostere for other functional groups, coupled with its influence on the molecule's electronic properties and conformation, is a significant advantage. This group can participate in hydrogen bonding and other non-covalent interactions within a target's active site, contributing to binding affinity.

The following diagram illustrates the key regions of the this compound scaffold that are amenable to chemical modification for SAR studies.

SAR_this compound cluster_core This compound Core cluster_substituents Key Substitution Points for SAR N N C1 C=O N->C1 C2 C C1->C2 N_imino N C2->N_imino O_methoxy O-CH3 N_imino->O_methoxy R1 R1 (Aryl/Heteroaryl) R1->N Modulates target interaction and physicochemical properties R2 R2 R2->C2 Influences conformation and steric interactions

Caption: Key substitution points on the this compound scaffold for SAR studies.

Synthetic Strategies: Building the this compound Library

The efficient synthesis of a diverse library of this compound derivatives is fundamental to any drug discovery program. Several synthetic routes can be employed, with the choice of method depending on the desired substitutions.

A common and versatile approach involves the condensation of a substituted aniline or heterocyclic amine with a methoxyiminoacetic acid derivative. The latter can be prepared from the corresponding keto acid.

General Synthesis of N-Aryl Methoxyiminoacetamides

A representative synthetic scheme is outlined below:

Synthesis_Workflow start Substituted Aniline (Ar-NH2) coupling Coupling Reaction (e.g., EDC, HOBt) start->coupling reagent1 Methoxyiminoacetic Acid Derivative reagent1->coupling product N-Aryl this compound coupling->product

Caption: General synthetic workflow for N-aryl this compound derivatives.

Experimental Protocol: Synthesis of a Representative N-Aryl this compound

  • Activation of Methoxyiminoacetic Acid: To a solution of 2-(methoxyimino)acetic acid (1.0 eq) in anhydrous dichloromethane (DCM) at 0 °C, add 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.2 eq) and 1-hydroxybenzotriazole (HOBt) (1.2 eq). Stir the mixture for 30 minutes at 0 °C.

  • Coupling Reaction: To the activated acid solution, add the desired substituted aniline (1.0 eq) dissolved in a minimal amount of anhydrous DCM.

  • Reaction Progression: Allow the reaction mixture to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Work-up: Upon completion, dilute the reaction mixture with DCM and wash sequentially with 1N HCl, saturated NaHCO₃ solution, and brine.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to afford the desired N-aryl this compound.

Therapeutic Potential Beyond Fungicides: Exploring New Frontiers

While the fungicidal activity of methoxyiminoacetamides is well-established, their potential in other therapeutic areas is a rapidly evolving field of research. The ability of this scaffold to interact with a variety of biological targets makes it a promising candidate for the development of novel anticancer, anti-inflammatory, and neuroprotective agents.

Anticancer Applications

The structural similarity of methoxyiminoacetamides to known kinase and protease inhibitors suggests their potential as anticancer agents.[3][4] Kinases, for example, are crucial regulators of cell signaling pathways, and their dysregulation is a hallmark of many cancers.[5] The this compound scaffold can be tailored to target the ATP-binding site of specific kinases, thereby inhibiting their activity and arresting cancer cell proliferation.

In Vitro Evaluation of Anticancer Activity

A standard method to assess the anticancer potential of novel this compound derivatives is the MTT assay, which measures cell viability.[6][7]

Experimental Protocol: MTT Assay for Cell Viability

  • Cell Seeding: Seed cancer cells (e.g., MCF-7 for breast cancer, A549 for lung cancer) in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.

  • Compound Treatment: Treat the cells with varying concentrations of the this compound derivatives (typically ranging from 0.1 to 100 µM) for 48-72 hours.

  • MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add dimethyl sulfoxide (DMSO) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC₅₀ value (the concentration that inhibits 50% of cell growth).

Anti-inflammatory Properties

Chronic inflammation is a key driver of numerous diseases, including arthritis, inflammatory bowel disease, and neurodegenerative disorders. The development of novel anti-inflammatory agents with improved efficacy and safety profiles is a major research focus. This compound derivatives have shown promise in this area, potentially through the inhibition of key inflammatory enzymes such as cyclooxygenases (COX) and lipoxygenases (LOX).[8]

Enzymatic Assays for Anti-inflammatory Activity

The inhibitory activity of this compound derivatives against COX-1 and COX-2 can be evaluated using commercially available enzyme immunoassay (EIA) kits.

Experimental Protocol: COX Inhibition Assay

  • Enzyme Preparation: Prepare solutions of purified COX-1 and COX-2 enzymes.

  • Compound Incubation: Pre-incubate the enzymes with various concentrations of the test compounds for a specified time.

  • Substrate Addition: Initiate the reaction by adding arachidonic acid.

  • Prostaglandin Measurement: Measure the production of prostaglandin E2 (PGE2) using an EIA kit.

  • Data Analysis: Calculate the percentage of inhibition and determine the IC₅₀ values for each enzyme.

Neuroprotective Potential

Neurodegenerative diseases such as Alzheimer's and Parkinson's are characterized by progressive neuronal loss. There is a critical need for neuroprotective agents that can slow or halt this process. The antioxidant and anti-inflammatory properties of certain acetamide derivatives suggest that the this compound scaffold could be a valuable starting point for the development of such agents.[9]

In Vitro Neuroprotection Assays

The neuroprotective effects of this compound derivatives can be assessed in cell-based models of neurotoxicity. A common model involves inducing oxidative stress in neuronal cells and measuring the protective effect of the test compounds.

Experimental Protocol: Neuroprotection against Oxidative Stress

  • Neuronal Cell Culture: Culture neuronal cells (e.g., SH-SY5Y neuroblastoma cells) in appropriate media.

  • Compound Pre-treatment: Pre-treat the cells with different concentrations of the this compound derivatives for 1-2 hours.

  • Induction of Oxidative Stress: Expose the cells to an oxidative stressor such as hydrogen peroxide (H₂O₂) or 6-hydroxydopamine (6-OHDA).

  • Cell Viability Assessment: After 24 hours, assess cell viability using the MTT assay or by measuring lactate dehydrogenase (LDH) release into the culture medium.

  • Data Analysis: Determine the extent of neuroprotection conferred by the test compounds.

Future Directions and Conclusion

The this compound scaffold represents a versatile and promising platform for the discovery of novel therapeutic agents. While its origins lie in agriculture, its potential in human medicine is becoming increasingly apparent. Future research should focus on:

  • Expansion of Chemical Diversity: Synthesizing a broader range of derivatives with diverse substitutions to explore a wider chemical space.

  • Target Identification and Validation: Elucidating the specific molecular targets of active compounds in different disease contexts.

  • In Vivo Efficacy Studies: Progressing promising lead compounds into preclinical animal models to evaluate their in vivo efficacy, pharmacokinetics, and safety.

  • Mechanism of Action Studies: Deepening the understanding of the molecular mechanisms by which these derivatives exert their therapeutic effects.

References

  • Synthesis and SAR of Methoxyiminoacetate and this compound Derivatives as Strobilurin Analogues. Bull. Korean Chem. Soc.2005, 26(12), 1999-2004.
  • Anticancer, Anti-Inflammatory, and Analgesic Activities of Synthesized 2-(Substituted phenoxy) Acetamide Derivatives. BioMed Research International. 2014, Article ID 785893, 11 pages.
  • Design, Synthesis, and Biological Evaluation of Novel Phenoxy Acetic Acid Derivatives as Selective COX-2 Inhibitors Coupled with Comprehensive Bio-Pharmacological Inquiry, Histopathological Profiling, and Toxicological Scrutiny. Molecules. 2024, 29(6), 1305.
  • Medicinal Chemistry Strategies in Targeting TGF-βR1 Kinase Domain: Unveiling Insights into Inhibitor Structure–Activity Relationship (SAR). Molecules. 2023, 28(15), 5821.
  • 2-Phenoxyacetamide derivatives as SARS-CoV-2 main protease inhibitor: In silico studies. J. Pharm. Pharmacogn. Res.2022, 10(4), 683-693.
  • Recent Advances in Kinase Drug Discovery Part I: The Editors' Take. Int. J. Mol. Sci.2021, 22(14), 7586.
  • Bioassays for anticancer activities. Methods Mol. Biol.2013, 1055, 191-205.
  • Anti-inflammatory and Neuroprotective Agents in Clinical Trials for CNS Disease and Injury: Where Do We Go From Here?. Front. Neurol.2021, 12, 699243.

Sources

Methodological & Application

Application Notes and Protocols for the Nitrosation of Cyanoacetamide Precursors

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of Nitroso-Cyanoacetamides

Cyanoacetamide and its derivatives are highly versatile precursors in organic synthesis, particularly in the construction of a wide array of heterocyclic compounds.[1] Their polyfunctional nature, featuring an active methylene group, a nitrile, and an amide moiety, allows for a diverse range of chemical transformations.[1] The nitrosation of cyanoacetamide precursors to yield 2-cyano-2-nitrosoacetamide (or its tautomeric form, 2-cyano-2-oximinoacetamide) is a critical step in the synthesis of various valuable intermediates. These nitroso-compounds are pivotal synthons for nitrogen-containing heterocycles, which form the core of many pharmacologically active molecules. Understanding and mastering the protocol for this nitrosation reaction is therefore of significant interest to researchers in medicinal chemistry and drug development.

This guide provides a detailed examination of the nitrosation of cyanoacetamide precursors, offering in-depth mechanistic insights, comprehensive experimental protocols, and critical safety considerations.

Mechanistic Insights into the Nitrosation Reaction

The nitrosation of cyanoacetamide is typically achieved through the reaction with a nitrosating agent, most commonly generated in situ from sodium nitrite (NaNO₂) under acidic conditions.[2][3] The reaction proceeds via an electrophilic attack on the activated methylene group of cyanoacetamide.

Key Mechanistic Steps:

  • Formation of the Nitrosating Agent: In an acidic medium, sodium nitrite is protonated to form nitrous acid (HNO₂).[4] Further protonation and subsequent loss of a water molecule generate the highly electrophilic nitrosonium ion (NO⁺), which is the primary nitrosating species.[4][5]

  • Enolization of Cyanoacetamide: The active methylene group of cyanoacetamide, flanked by the electron-withdrawing cyano and carbonyl groups, is acidic and can be deprotonated to form a resonance-stabilized enolate. This enol form is the nucleophilic species that attacks the nitrosonium ion.

  • Electrophilic Attack: The enolate of cyanoacetamide attacks the nitrosonium ion, leading to the formation of a C-nitroso intermediate.

  • Tautomerization: The resulting 2-cyano-2-nitrosoacetamide readily tautomerizes to the more stable 2-cyano-2-oximinoacetamide. This tautomerism is a key feature of α-nitroso carbonyl compounds.

Nitrosation_Mechanism cluster_0 Formation of Nitrosating Agent cluster_1 Nitrosation of Cyanoacetamide NaNO2 Sodium Nitrite (NaNO₂) HNO2 Nitrous Acid (HNO₂) NaNO2->HNO2 H+ Acid (H⁺) NO+ Nitrosonium Ion (NO⁺) HNO2->NO+ Nitroso_Intermediate 2-Cyano-2-nitrosoacetamide H2O Water (H₂O) Cyanoacetamide Cyanoacetamide Enolate Enolate Intermediate Cyanoacetamide->Enolate Enolate->Nitroso_Intermediate Oximino_Product 2-Cyano-2-oximinoacetamide Nitroso_Intermediate->Oximino_Product

Figure 1: Mechanism of Cyanoacetamide Nitrosation.

Experimental Protocols

Two primary methods for the nitrosation of cyanoacetamide are presented here, utilizing either aqueous mineral acid or an alkyl nitrite in an alcoholic solvent.

Protocol 1: Nitrosation using Sodium Nitrite in Aqueous Acid

This is the most common and cost-effective method for the nitrosation of cyanoacetamide.[3]

Materials and Reagents:

Reagent/MaterialGradeSupplierNotes
Cyanoacetamide≥98%Standard chemical supplier
Sodium Nitrite (NaNO₂)ACS reagent gradeStandard chemical supplier
Hydrochloric Acid (HCl)37%Standard chemical supplier
Deionized Water
Crushed Ice

Equipment:

  • Three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a thermometer.

  • Ice-water bath.

  • Büchner funnel and filter flask.

  • pH meter or pH paper.

Procedure:

  • Reaction Setup: In a well-ventilated fume hood, equip a three-necked round-bottom flask with a mechanical stirrer, a dropping funnel, and a thermometer. Place the flask in an ice-water bath.

  • Preparation of Cyanoacetamide Suspension: To the flask, add cyanoacetamide (1.0 eq) and deionized water. Stir to form a suspension. Add concentrated hydrochloric acid (e.g., 37%) to adjust the pH to approximately 2.[3]

  • Preparation of Sodium Nitrite Solution: In a separate beaker, dissolve sodium nitrite (1.1-1.5 eq) in deionized water.

  • Addition of Nitrite: Cool the cyanoacetamide suspension to 0-5 °C.[3] Slowly add the sodium nitrite solution dropwise from the dropping funnel over a period of 5-7 hours, ensuring the temperature of the reaction mixture does not exceed 5 °C.[3] Throughout the addition, maintain the pH of the reaction mixture between 1.5 and 2.5 by adding small portions of concentrated hydrochloric acid as needed.[3]

  • Reaction Monitoring: The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) or by observing the disappearance of the starting material.

  • Isolation of Product: After the addition is complete, continue stirring the reaction mixture at 0-5 °C for an additional hour. The product, 2-cyano-2-nitrosoacetamide, will precipitate as a white crystalline solid.[3]

  • Filtration and Washing: Isolate the product by vacuum filtration using a Büchner funnel. Wash the solid with cold deionized water to remove any unreacted starting materials and inorganic salts.

  • Drying: Dry the product under vacuum to a constant weight.

Protocol 2: Nitrosation using Alkyl Nitrite in an Alcoholic Solvent

This method offers an alternative to the use of aqueous mineral acids and can be advantageous for substrates that are sensitive to strong acidic conditions.

Materials and Reagents:

Reagent/MaterialGradeSupplierNotes
Cyanoacetamide≥98%Standard chemical supplier
Isoamyl Nitrite≥97%Standard chemical supplier
Sodium Ethoxide21% solution in ethanolStandard chemical supplier
EthanolAnhydrousStandard chemical supplier

Equipment:

  • Three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a thermometer.

  • Ice-water bath.

  • Büchner funnel and filter flask.

Procedure:

  • Reaction Setup: In a well-ventilated fume hood, equip a three-necked round-bottom flask with a magnetic stirrer, a dropping funnel, and a thermometer. Place the flask in an ice-water bath.

  • Preparation of Reaction Mixture: To the flask, add cyanoacetamide (1.0 eq), isoamyl nitrite (1.1 eq), and anhydrous ethanol.[6] Stir the mixture to dissolve the solids.

  • Addition of Base: Cool the reaction mixture to below 20 °C.[6] Slowly add a solution of sodium ethoxide in ethanol dropwise from the dropping funnel.[6]

  • Reaction: After the addition is complete, stir the mixture at room temperature for 1 hour.[6] The sodium salt of 2-cyano-2-oximinoacetamide will precipitate.

  • Isolation of Product: Isolate the product by vacuum filtration using a Büchner funnel.

  • Drying: Dry the product under vacuum to a constant weight. An 89% yield of the sodium salt of 2-cyano-2-oximinoacetamide has been reported using this method.[6]

Experimental_Workflow cluster_protocol1 Protocol 1: Aqueous Acid cluster_protocol2 Protocol 2: Alkyl Nitrite p1_start Start p1_setup Reaction Setup (Flask, Stirrer, Funnel, Thermometer) p1_start->p1_setup p1_suspend Suspend Cyanoacetamide in Water Adjust pH to ~2 with HCl p1_setup->p1_suspend p1_cool Cool to 0-5 °C p1_suspend->p1_cool p1_add_nitrite Slowly Add NaNO₂ Solution (Maintain T < 5 °C, pH 1.5-2.5) p1_cool->p1_add_nitrite p1_stir Stir for 1 hour at 0-5 °C p1_add_nitrite->p1_stir p1_filter Filter Precipitate p1_stir->p1_filter p1_wash Wash with Cold Water p1_filter->p1_wash p1_dry Dry Product p1_wash->p1_dry p1_end End p1_dry->p1_end p2_start Start p2_setup Reaction Setup (Flask, Stirrer, Funnel, Thermometer) p2_start->p2_setup p2_mix Mix Cyanoacetamide, Isoamyl Nitrite, and Ethanol p2_setup->p2_mix p2_cool Cool to < 20 °C p2_mix->p2_cool p2_add_base Slowly Add Sodium Ethoxide p2_cool->p2_add_base p2_stir Stir at Room Temp for 1 hour p2_add_base->p2_stir p2_filter Filter Precipitate p2_stir->p2_filter p2_dry Dry Product p2_filter->p2_dry p2_end End p2_dry->p2_end

Figure 2: Experimental Workflows for Nitrosation.

Characterization of the Product

The resulting 2-cyano-2-nitrosoacetamide/2-cyano-2-oximinoacetamide can be characterized using standard analytical techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy can confirm the structure of the product. Due to the restricted rotation around the N-N bond in nitrosamines, it is possible to observe distinct signals for E/Z isomers.[7][8][9]

  • Infrared (IR) Spectroscopy: The IR spectrum will show characteristic peaks for the C≡N, C=O, and N-O functional groups.

  • Mass Spectrometry (MS): Mass spectrometry can be used to determine the molecular weight of the product and to aid in its structural elucidation.[10][11][12]

  • Melting Point: The melting point of the purified product can be compared to literature values for confirmation of its identity and purity.

Safety Precautions and Waste Disposal

HAZARD AWARENESS IS PARAMOUNT.

  • Nitrosating Agents: Sodium nitrite is a strong oxidizing agent and is toxic if ingested.[13][14] Avoid contact with skin and eyes, and prevent inhalation of dust. Nitrous acid and its decomposition products (nitrogen oxides) are toxic and corrosive.[15] All manipulations involving sodium nitrite and acidic solutions should be performed in a well-ventilated fume hood.

  • Acids: Concentrated acids such as hydrochloric acid are corrosive and can cause severe burns.[15] Always wear appropriate personal protective equipment (PPE), including a lab coat, safety goggles, and acid-resistant gloves.[15]

  • Alkyl Nitrites: Isoamyl nitrite is flammable and a vasodilator. Avoid inhalation of vapors.

  • Sodium Ethoxide: Sodium ethoxide is a corrosive and flammable base. Handle with care and avoid contact with water.

  • Waste Disposal: Acidic and basic aqueous waste should be neutralized before disposal. Organic waste should be collected in appropriate, labeled containers for disposal according to institutional guidelines.

Troubleshooting

IssuePossible Cause(s)Suggested Solution(s)
Low Yield Incomplete reactionEnsure slow and controlled addition of the nitrosating agent. Monitor the reaction by TLC to confirm the consumption of the starting material.
Product loss during workupUse ice-cold water for washing the product to minimize its solubility.
Incorrect pHCarefully monitor and maintain the pH within the optimal range throughout the reaction.
Formation of Byproducts Temperature too highMaintain the reaction temperature strictly within the recommended range to minimize side reactions.
Localized high concentration of nitriteEnsure efficient stirring to maintain a homogeneous reaction mixture. Add the nitrite solution slowly and dropwise.
Difficulty in Isolating the Product Product is too soluble in the reaction mediumIf using an alcoholic solvent, consider adding a non-polar co-solvent to induce precipitation.

Conclusion

The nitrosation of cyanoacetamide precursors is a fundamental transformation in organic synthesis, providing access to valuable building blocks for the construction of complex heterocyclic molecules. By understanding the underlying reaction mechanism and adhering to the detailed protocols and safety precautions outlined in this guide, researchers can confidently and efficiently synthesize 2-cyano-2-nitrosoacetamide and its derivatives. Careful control of reaction parameters such as temperature and pH is crucial for achieving high yields and purity.

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  • Nitrous acid, sodium salt: Human health tier II assessment. (2016, April 21). Retrieved from [Link]

  • The ¹H NMR spectrum of N-nitroso-1,2,3,4-tetrahydroisoquinoline - ResearchGate. (n.d.). Retrieved from [Link]

  • Analytical Strategies for the Detection and Quantification of Nitrosamine Impurities in Pharmaceuticals. (n.d.). Retrieved from [Link]

  • An improved analytical method for quantitation of nitrosamine impurities in ophthalmic solutions using liquid chromatography with tandem mass spectrometry | CoLab. (2022, November 1). Retrieved from [Link]

  • NMR Assignments of Six Asymmetrical N-Nitrosamine Isomers Determined in an Active Pharmaceutical Ingredient by DFT Calculations - PubMed. (2022, July 25). Retrieved from [Link]

  • Are Nitrates and Nitrites in Foods Harmful? - Healthline. (2020, February 10). Retrieved from [Link]

  • 24.1: Structural, Physical, and Spectral Characteristics of Amides - Chemistry LibreTexts. (2021, July 31). Retrieved from [Link]

Sources

LC-MS/MS identification of cymoxanil metabolites

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Trace-Level Identification of Cymoxanil and Its Metabolites Using Acid-Stabilized LC-MS/MS

Abstract

Cymoxanil (1-(2-cyano-2-methoxyiminoacetyl)-3-ethylurea) is a translaminar fungicide widely used for controlling Peronosporales (e.g., late blight in potatoes).[1] However, its rapid degradation profile in neutral-to-alkaline environments (


 hour at pH 9) presents a significant analytical challenge. This protocol details a high-sensitivity LC-MS/MS workflow designed to arrest hydrolysis during extraction and simultaneously identify Cymoxanil and its primary metabolites: 2-cyano-2-methoxyiminoacetic acid (CMIAA) , ethylparabanic acid , and N-acetylcyanoglycine . We utilize an acidified extraction vehicle coupled with polarity-switching electrospray ionization (ESI+/-) to capture the full metabolic spectrum.

Metabolic Pathway & Degradation Logic

Understanding the degradation mechanism is critical for selecting the correct MRM transitions. Cymoxanil degrades via two primary competing pathways: cyclization and cleavage .

Figure 1: Cymoxanil Degradation Pathway (DOT Visualization)

Cymoxanil_Metabolism Cymoxanil Cymoxanil (Parent) MW: 198.18 Int_Cyclic Intermediate IIa (1-ethyl-5-methoxyimino-2,4-dioxoimidazolidine) MW: 171.15 Cymoxanil->Int_Cyclic Cyclization (-H2O) CMIAA CMIAA (2-cyano-2-methoxyiminoacetic acid) MW: 140.09 Cymoxanil->CMIAA Cleavage (pH > 7) AcetylCyano N-acetylcyanoglycine (IIc) (Biotic Metabolite) MW: 142.11 Cymoxanil->AcetylCyano Biotic Reduction + Acetylation Ethylparabanic Ethylparabanic Acid (IIb) (1-ethyl-2,4,5-trioxoimidazolidine) MW: 142.11 Int_Cyclic->Ethylparabanic Hydrolysis (-MeOH) Oxalic Oxalic Acid (Terminal Product) Ethylparabanic->Oxalic Degradation CMIAA->Oxalic Glycine Glycine (Re-incorporated) AcetylCyano->Glycine

Caption: Figure 1. Cymoxanil degradation pathways showing the divergence between abiotic cyclization (Red) and biotic activation (Green).

Experimental Protocol

Reagents & Standards
  • Solvents: LC-MS grade Acetonitrile (MeCN) and Methanol (MeOH).

  • Buffer: Ammonium Acetate (1 M stock), Formic Acid (FA).

  • Stabilizer: 5% Formic Acid in MeCN (Crucial for quenching degradation).

  • Internal Standard: Cymoxanil-d3 (isotopic label essential for matrix compensation).

Sample Preparation (Acidified QuEChERS)

Standard QuEChERS protocols often use buffers that raise pH to 5–6, which can degrade Cymoxanil. This modified protocol maintains pH < 3.

  • Homogenization: Weigh 10.0 g of sample (e.g., grape, potato leaf) into a 50 mL centrifuge tube.

  • Cryogenic Milling: If possible, mill with dry ice to prevent thermal degradation.

  • Extraction: Add 10 mL of 1% Formic Acid in Acetonitrile .

    • Why? The acid stabilizes the parent compound and prevents the conversion of CMIAA to oxalic acid.

  • Partitioning: Add 4 g MgSO₄ and 1 g NaCl. Shake vigorously for 1 min.

    • Note: Do not use Citrate or Acetate buffering salts that might elevate pH.

  • Centrifugation: Spin at 4,000 rpm for 5 min at 4°C.

  • Cleanup (dSPE): Transfer 1 mL supernatant to a dSPE tube containing 150 mg MgSO₄ and 25 mg C18.

    • Critical:Avoid PSA (Primary Secondary Amine) . PSA is alkaline and will destroy Cymoxanil and remove acidic metabolites like CMIAA.

  • Filtration: Filter through 0.2 µm PTFE into an amber vial (light sensitive).

LC-MS/MS Conditions

Chromatography (UHPLC):

  • Column: Waters ACQUITY UPLC HSS T3 (100 x 2.1 mm, 1.8 µm) or equivalent Polar-C18.

    • Rationale: The "T3" or polar-embedded chemistry is required to retain the polar metabolites (CMIAA, Ethylparabanic acid) which elute in the void volume on standard C18.

  • Mobile Phase A: Water + 5 mM Ammonium Acetate + 0.1% Formic Acid.

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

  • Flow Rate: 0.4 mL/min.

  • Gradient:

    • 0.0 min: 5% B

    • 1.0 min: 5% B (Isocratic hold for polar retention)

    • 6.0 min: 95% B

    • 8.0 min: 95% B

    • 8.1 min: 5% B

Mass Spectrometry (Triple Quadrupole):

  • Source: ESI (Fast Polarity Switching).

  • Spray Voltage: +3500 V / -2500 V.

  • Gas Temp: 350°C.

MRM Transition Parameters

The following table synthesizes the precursor and product ions for identification. Note that Cymoxanil is detected in Positive mode, while the acidic metabolites (CMIAA, Ethylparabanic acid ) are best detected in Negative mode.

AnalytePolarityPrecursor (

)
Product (

)
CE (eV)Mechanism/Loss
Cymoxanil ESI (+)199.1128.115Loss of CONHEt (Side chain)
199.1111.025Cleavage of methoxyimino
Ethylparabanic Acid (IIb) ESI (-)141.042.018Ring fragmentation (NCO)
141.098.012Loss of Et-N
CMIAA ESI (-)139.0112.010Loss of HCN
139.096.015Loss of CO2
N-acetylcyanoglycine (IIc) ESI (-)141.099.014Loss of Acetyl group

Note: Ethylparabanic acid and N-acetylcyanoglycine are isomers (MW 142). They must be separated chromatographically.[2] Ethylparabanic acid typically elutes later on a T3 column due to its cyclic, less polar nature compared to the free acid of cyanoglycine.

Results Interpretation & Troubleshooting

Distinguishing Isomers (IIb vs IIc): Metabolites IIb and IIc share the same nominal mass (


 141 in negative mode).
  • Ethylparabanic Acid (IIb): Dominant in abiotic/soil degradation samples. Elutes later.

  • N-acetylcyanoglycine (IIc): Dominant in biotic/fungal samples (active metabolite). Elutes earlier.

  • Validation: Spike samples with synthesized standards of IIb to confirm retention time.

Matrix Effects: Cymoxanil is susceptible to signal suppression in complex matrices (e.g., hops, tobacco).

  • Solution: Use matrix-matched calibration curves. Prepare standards by spiking blank matrix extract after the cleanup step.

Stability Warning: If the peak area of Cymoxanil decreases while the peak area of CMIAA increases over the course of a batch run, the autosampler temperature is likely too high. Ensure the autosampler is set to 4°C .

References

  • Metabolism of fungicidal cyanooximes, cymoxanil and analogues in various strains of Botrytis cinerea. Tellier, F., et al. (2008). Journal of Agricultural and Food Chemistry. Link

  • Kinetics and mechanism of cymoxanil degradation in buffer solutions. Morrica, P., et al. (2004). Journal of Agricultural and Food Chemistry. Link

  • Validation of MRM extraction methods for high protein content pulses. EU Reference Laboratories for Residues of Pesticides. (2021). EURL-Pesticides. Link

  • High-performance liquid chromatographic mass spectrometric identification of the photoproducts of cymoxanil. Morrica, P., Fidente, P., & Seccia, S. (2005). Biomedical Chromatography. Link

Sources

Troubleshooting & Optimization

Technical Support Center: A Guide to Separating E/Z Isomers of Methoxyimino Compounds

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center. This guide is designed for researchers, medicinal chemists, and process development scientists who are navigating the complexities of separating and characterizing E/Z isomers of methoxyimino compounds. The geometric isomerism around the C=N double bond in these structures can significantly impact their biological activity, physicochemical properties, and patentability. Therefore, robust methods for separation and unambiguous characterization are paramount.

This document provides in-depth, field-proven insights into the common challenges and solutions for isolating these isomers, moving beyond generic protocols to explain the causality behind experimental choices.

Frequently Asked Questions (FAQs)

Q1: Why is the separation of E/Z isomers of methoxyimino compounds so critical in drug development?

The spatial arrangement of the methoxy group relative to the other substituents on the imino bond can lead to profound differences in how the molecule interacts with its biological target. For instance, in the case of the third-generation cephalosporin, cefotaxime, the syn-isomer (E-isomer) is a potent antibacterial agent, while the anti-isomer (Z-isomer) is devoid of meaningful antibacterial activity[1]. This stark difference in biological function underscores the necessity for stringent isomeric purity control.

Q2: My methoxyimino compound appears as a single spot on TLC. Does this confirm it's a single isomer?

Not necessarily. Thin-Layer Chromatography (TLC) often lacks the resolution to separate closely related isomers like E/Z methoxyimino compounds. It is common for both isomers to have very similar polarities, resulting in a single, co-eluting spot. High-Performance Liquid Chromatography (HPLC) or high-field Nuclear Magnetic Resonance (NMR) spectroscopy are more definitive methods for assessing isomeric purity.

Q3: What is the general stability of methoxyimino E/Z isomers? Can they interconvert during my experiment?

The stability of methoxyimino isomers is highly structure-dependent. While some are configurationally stable at room temperature, others can interconvert, especially under certain conditions. The primary factors influencing isomerization are:

  • pH: The methoxyimino group can be susceptible to hydrolysis or isomerization under acidic or basic conditions. For many cephalosporins containing this moiety, maximum stability is observed in a pH range of 4.5 to 6.5[2].

  • Heat: Elevated temperatures can provide the activation energy needed for E/Z isomerization.

  • Light: Photochemical isomerization is a known phenomenon for some related compounds, such as the fungicide trifloxystrobin, which converts from the active EE conformation to a mixture of four isomers upon illumination[3].

It is crucial to assess the stability of your compound under the intended purification and storage conditions to avoid generating a mixture of isomers from a single, pure isomer.

Troubleshooting Chromatographic Separations

Chromatography is the most powerful and widely used technique for separating E/Z isomers of methoxyimino compounds. However, achieving baseline separation can be challenging. This section addresses common problems and provides systematic solutions.

Issue 1: Poor or No Separation in HPLC

You've developed an HPLC method, but the E and Z isomers are co-eluting or show very poor resolution.

Caption: Workflow for addressing poor HPLC resolution.

Step 1: Re-evaluate Your Stationary Phase

The standard C18 column may not be the optimal choice. E/Z isomers often have subtle differences in their dipole moments and pi-electron distribution.

  • Expert Insight: The choice of stationary phase is the most critical factor in separating geometric isomers. The slight differences in the spatial arrangement of atoms in E/Z isomers lead to different interactions with the stationary phase.

  • Actionable Advice:

    • Phenyl-Hexyl or PFP Phases: These columns offer alternative selectivities through pi-pi and dipole-dipole interactions, which can be highly effective for aromatic-containing methoxyimino compounds.

    • Polar-Embedded Phases: Columns with amide or carbamate groups embedded in the alkyl chain can provide unique selectivity for polar isomers.

    • Silver-Impregnated Silica: For challenging separations, particularly in normal-phase or SFC, silica gel impregnated with silver nitrate can resolve isomers based on differential coordination of the silver ions with the C=N bond.

Step 2: Systematically Optimize the Mobile Phase

  • Expert Insight: The mobile phase composition dictates the elution strength and can be fine-tuned to exploit small differences in isomer polarity and solubility.

  • Actionable Advice:

    • Solvent Choice: If using reversed-phase, switching between acetonitrile and methanol can alter selectivity. Methanol is a proton donor and can engage in different hydrogen bonding interactions with the isomers compared to the aprotic acetonitrile.

    • pH Control: The pH of the mobile phase is critical, especially for compounds with ionizable groups. Buffer the mobile phase to a pH where the isomers are stable and have the greatest difference in hydrophobicity. A good starting point is a pH between 4.5 and 6.5[2].

    • Additives: For basic methoxyimino compounds exhibiting peak tailing, adding a small amount of an amine modifier like triethylamine (TEA) (e.g., 0.05%) can mask active silanol sites on the column, improving peak shape.

Step 3: Leverage Temperature

  • Expert Insight: Temperature affects mobile phase viscosity and the kinetics of mass transfer. Lowering the temperature can sometimes improve resolution by increasing the differential interaction of the isomers with the stationary phase. Conversely, for some cephalosporins, on-column degradation has been observed at elevated temperatures, leading to spurious peaks[4][5].

  • Actionable Advice:

    • Screen temperatures between 25°C and 40°C. Ensure the column and solvent are well-thermostatted to prevent peak splitting due to temperature mismatches[6].

    • If on-column degradation is suspected, reduce the temperature to below 30°C[5].

Table 1: Example Starting Conditions for HPLC Method Development

ParameterCondition 1 (Reversed-Phase)Condition 2 (Reversed-Phase)
Column C18, 4.6 x 150 mm, 5 µmPhenyl-Hexyl, 4.6 x 150 mm, 5 µm
Mobile Phase A: 20 mM Phosphate Buffer, pH 5.0B: AcetonitrileA: 0.1% Formic Acid in WaterB: Methanol
Gradient 20-80% B over 20 min30-90% B over 20 min
Flow Rate 1.0 mL/min1.0 mL/min
Temperature 30°C25°C
Detection UV at 254 nm (or compound λmax)UV at 254 nm (or compound λmax)
Issue 2: On-Column Isomerization or Degradation

You inject a pure isomer, but the chromatogram shows two peaks, or a distorted peak, suggesting interconversion or degradation during the analysis.

Caption: Diagnostic workflow for on-column instability.

  • Expert Insight: The stationary phase itself can sometimes catalyze isomerization. The slightly acidic nature of standard silica can be problematic for acid-labile compounds.

  • Actionable Advice:

    • Confirm On-Column Conversion: Inject a sample of a purified isomer and vary the flow rate. If the ratio of the second peak to the main peak increases at lower flow rates (i.e., longer residence time on the column), this is strong evidence for on-column conversion.

    • Adjust Mobile Phase pH: Move the mobile phase pH away from values that may catalyze isomerization. Ensure the pH is within the stable range for your column (typically pH 2-8 for silica-based columns).

    • Use Deactivated Silica: Employ end-capped columns or those with a base-deactivated surface to minimize interactions with acidic silanol groups. For particularly sensitive compounds, consider using a column with a hybrid particle technology (silica/polymer) which offers a wider usable pH range.

    • Lower the Temperature: As mentioned, reducing the column temperature can slow the rate of degradation or isomerization[4][5].

Protocols for Separation and Characterization

Protocol 1: Preparative HPLC Separation

This protocol provides a general framework for scaling up an analytical separation to isolate gram quantities of E/Z isomers.

  • Analytical Method Optimization: Develop an analytical HPLC method that provides a resolution (Rs) of >1.5 between the E and Z isomer peaks.

  • Column Selection: Choose a preparative column with the same stationary phase as the optimized analytical method. The column diameter will depend on the amount of material to be purified (e.g., 20-50 mm ID for 100 mg to several grams).

  • Mobile Phase Preparation: Prepare a sufficient quantity of the mobile phase. Ensure all solvents are HPLC grade and the aqueous phase is filtered and degassed.

  • Sample Preparation and Loading Study:

    • Dissolve the isomer mixture in the mobile phase or a solvent with a weaker elution strength to avoid peak distortion.

    • Perform a loading study by injecting increasing amounts of the sample onto the analytical column until resolution begins to degrade. This will help determine the maximum loading capacity for the preparative column.

  • Purification Run:

    • Equilibrate the preparative column with the mobile phase until a stable baseline is achieved.

    • Inject the sample. The injection volume can be significant in preparative HPLC (milliliters).

    • Collect fractions as the isomer peaks elute. Use a fraction collector triggered by UV absorbance for efficiency.

  • Fraction Analysis and Pooling:

    • Analyze the collected fractions by analytical HPLC to determine their purity.

    • Combine the pure fractions containing the desired isomer.

    • Remove the solvent under reduced pressure to obtain the purified isomer.

Protocol 2: Fractional Crystallization

For compounds that are crystalline and have different solubilities, fractional crystallization can be an effective, scalable, and economical separation method.

  • Solvent Screening:

    • In small vials, test the solubility of the E/Z mixture in a range of solvents (e.g., ethanol, methanol, ethyl acetate, hexane, toluene, and mixtures thereof) at room temperature and at elevated temperature (e.g., boiling point).

    • The ideal solvent is one in which the compound has high solubility at high temperature and low solubility at low temperature, and where the two isomers exhibit a noticeable solubility difference.

  • Crystallization:

    • Dissolve the isomer mixture in a minimal amount of the chosen hot solvent to create a saturated solution.

    • Allow the solution to cool slowly to room temperature, then further cool in an ice bath or refrigerator. Slow cooling is critical for selective crystallization of the less soluble isomer.

    • If no crystals form, try adding a non-solvent (a solvent in which the compound is insoluble) dropwise to the solution until it becomes slightly turbid, then allow it to stand.

  • Isolation and Analysis:

    • Collect the resulting crystals by filtration and wash them with a small amount of the cold crystallization solvent.

    • Dry the crystals and analyze their isomeric purity by HPLC or NMR.

    • The mother liquor will be enriched in the more soluble isomer. It can be concentrated and subjected to further crystallization steps to isolate the second isomer.

Protocol 3: Unambiguous E/Z Configuration Assignment using NMR

Once the isomers are separated, their absolute configuration must be determined. 1D ¹H NMR can provide initial clues based on chemical shifts, but 2D NMR techniques are more definitive.

  • Expert Insight: The Nuclear Overhauser Effect (NOE) is a powerful phenomenon for determining spatial proximity between atoms. In a NOESY (Nuclear Overhauser Effect Spectroscopy) experiment, cross-peaks are observed between protons that are close in space (< 5 Å), regardless of their through-bond connectivity[7][8].

Caption: NOESY correlations for E/Z isomer assignment.

  • Sample Preparation: Prepare a high-concentration sample (~10-20 mg) of each purified isomer in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).

  • Acquire 1D ¹H NMR: Acquire a standard proton NMR spectrum to identify the chemical shifts of all relevant protons, particularly the methoxy protons and the protons on the substituent cis to the methoxy group in the expected E and Z structures.

  • Acquire 2D NOESY Spectrum: Run a standard 2D NOESY experiment.

  • Data Analysis:

    • In the NOESY spectrum of the E-isomer , you would expect to see a cross-peak between the protons of the methoxy group (-OCH₃) and the protons of the substituent (R¹) that is on the same side of the C=N bond.

    • In the NOESY spectrum of the Z-isomer , the methoxy group protons will show a cross-peak with the protons of the other substituent (R²).

    • The presence or absence of these key cross-peaks provides unambiguous evidence for the geometric configuration of each isomer.

By systematically applying these chromatographic and spectroscopic techniques, researchers can confidently separate, troubleshoot, and characterize the E/Z isomers of methoxyimino compounds, ensuring the integrity and quality of their scientific research and drug development programs.

References

  • Separation Science. (2024). Peak Splitting in HPLC: Causes and Solutions. [Link]

  • SCION Instruments. HPLC Troubleshooting Guide. [Link]

  • Banerjee, K., Ligon, A. P., & Spiteller, M. (2005). Photoisomerization kinetics of trifloxystrobin. Analytical and Bioanalytical Chemistry, 382(7), 1527–1533. [Link]

  • Agilent Technologies. (n.d.). Tips and Tricks of HPLC System Troubleshooting. [Link]

  • University of Warwick. (n.d.). Principles in preparative HPLC. [Link]

  • Zhang, Y., et al. (2019). Chromatographic studies of unusual on-column degradation of cefaclor observed in the impurity separation by HPLC. Journal of Pharmaceutical and Biomedical Analysis, 179, 112818. [Link]

  • Wang, Y., et al. (2020). Facile synthesis and separation of E/Z isomers of aromatic-substituted tetraphenylethylene for investigating their fluorescent properties via single crystal analysis. RSC Advances, 10(45), 26953-26960. [Link]

  • Agilent Technologies. (n.d.). Principles and practical aspects of preparative liquid chromatography. [Link]

  • Lab-GGI, F., et al. (1982). Configuration of the methoxyimino group and penetration ability of cefotaxime and its structural analogues. Journal of Antimicrobial Chemotherapy, 10 Suppl C, 1-7. [Link]

  • Mastelf. (2025). Optimizing Mobile Phase Composition: A Practical Approach to Enhancing HPLC Performance. [Link]

  • Chemistry LibreTexts. (2025). 5.4: NOESY Spectra. [Link]

  • Liu, Y., et al. (2021). Degradation of antibiotic Cephalosporin C in different water matrices by ionizing radiation: Degradation kinetics, pathways, and toxicity. Journal of Hazardous Materials, 419, 126487. [Link]

  • Google Patents. (1980). Process for the stereoselective synthesis of the E isomer of aryl alkyl oximes.
  • Erdélyi, M. (2021). Advanced NMR techniques for structural elucidation in medicinal chemistry. Diva-portal.org. [Link]

  • ResearchGate. (2025). Selective Synthesis of E and Z Isomers of Oximes. [Link]

  • Waters Blog. (2025). Improving, Retaining, and Separating Polar Compounds Using Chromatographic Techniques. [Link]

  • Aboul-Enein, H. Y., & Ali, I. (2005). Preparative HPLC separation of methoxytetralins, ligands for melatonin receptors, containing two chiral centers with polysaccharide chiral stationary phases. Determination of enantiomeric purity. Journal of Liquid Chromatography & Related Technologies, 28(13), 2021-2032. [Link]

  • Zhang, Y., et al. (2019). Chromatographic studies of unusual on-column degradation of cefaclor observed in the impurity separation by HPLC. Journal of Pharmaceutical and Biomedical Analysis, 179, 112818. [Link]

  • Biotage. (2023). Very polar compound purification using aqueous normal-phase flash column chromatography. [Link]

  • TSI Journals. (n.d.). Facile Synthesis of E and Z Isomers by the Propyloxime Form. [Link]

  • MDPI. (2024). Clinical and Genetic Characteristics of Enterobacter cloacae and Klebsiella aerogenes in Children. [Link]

  • Citterio, A., et al. (2020). Stability of β-lactam antibiotics in bacterial growth media. PLoS ONE, 15(1), e0227552. [Link]

  • YouTube. (2022). 2D NMR: NOESY NMR INTERPRETATION. [Link]

  • Saravanane, R., & Lavanya, R. (2014). An overview of cephalosporin antibiotics as emerging contaminants: a serious environmental concern. 3 Biotech, 4(4), 335–350. [Link]

Sources

Technical Support Center: Minimizing Photodegradation of Methoxyimino Fungicides

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational Lead Scientist: Dr. A. Vance, Senior Application Scientist Subject: Stabilization Protocols for Strobilurins (Kresoxim-methyl, Trifloxystrobin, Azoxystrobin)

Executive Summary

Methoxyimino fungicides (Strobilurins) are potent QoI inhibitors but suffer from a critical vulnerability: rapid photodegradation via


-

isomerization and oxidative cleavage. This instability compromises analytical accuracy (poor recovery) and field efficacy (short residual activity). This guide provides mechanistic insights and validated troubleshooting protocols to mitigate these effects in both laboratory and field settings.
Module 1: The Mechanistic Basis (FAQ)

Q: Why do my HPLC chromatograms show split peaks for Kresoxim-methyl after short light exposure?

A: You are observing photo-isomerization , the primary degradation step. The fungicidally active form of methoxyimino fungicides is the


-isomer . Upon exposure to UV radiation (

nm), the double bond at the methoxyimino group (

) absorbs energy, facilitating rotation to the thermodynamically less stable and biologically inactive

-isomer
.
  • Impact: In HPLC, the

    
    -isomer elutes at a different retention time, causing "peak splitting" or broadening.
    
  • Secondary Degradation: Continued exposure leads to irreversible cleavage of the ether bond, generating acid and amide metabolites that are often phytotoxic or inactive.

Q: Is this purely a UV issue, or does oxygen play a role?

A: It is a synergistic effect. The excited triplet state of the fungicide can transfer energy to ground-state oxygen (


), generating Singlet Oxygen (

)
. This highly reactive species attacks the central pharmacophore, accelerating breakdown.
Visualization: Degradation Pathway

degradation_pathway Parent Parent Fungicide (Active E-Isomer) Excited Excited Triplet State (T*) Parent->Excited UV Absorption (290-400 nm) Z_Isomer Z-Isomer (Inactive) Excited->Z_Isomer Isomerization SingletOx Singlet Oxygen (1O2) Generation Excited->SingletOx Energy Transfer to O2 Cleavage Ether Cleavage (Irreversible) Z_Isomer->Cleavage Hydrolysis/Oxidation SingletOx->Cleavage Oxidative Attack Metabolites Acid/Amide Metabolites Cleavage->Metabolites

Figure 1: The cascade from UV absorption to metabolic breakdown.[1] Note that E-Z isomerization is reversible under certain conditions, but ether cleavage is permanent.

Module 2: Analytical Troubleshooting (Lab Protocols)

Issue: "I am getting <70% recovery from soil samples despite using QuEChERS."

Root Cause Analysis: Soil surfaces catalyze photodegradation more rapidly than aqueous solutions due to the "surface antenna effect." If your extraction manifold is near a window or fluorescent lab lighting, you are losing analyte during the 30-minute shake time.

Corrective Protocol: The "Dark-Extract" Workflow

  • Glassware: Replace all clear borosilicate vials with Amber Class A glassware . If unavailable, wrap vessels in aluminum foil before weighing the sample.

  • Solvent Selection:

    • Avoid: Acetone (Photosensitizer). It absorbs UV and transfers energy to the fungicide.

    • Use:Acetonitrile (ACN) or Methanol. ACN is preferred as it has a lower UV cutoff (190 nm) and does not act as a sensitizer.

  • Workup Speed: Minimize time between extraction and injection.

  • Autosampler Protection: Ensure the HPLC autosampler tray is temperature-controlled (

    
    C) and dark.
    

Issue: "My calibration curve is non-linear at low concentrations."

Root Cause Analysis: Adsorption to glass surfaces combined with trace photolysis. At low concentrations (ppb level), even minor degradation disproportionately affects the signal.

Corrective Protocol:

  • Silanization: Use silanized glass inserts to prevent adsorption.

  • Internal Standard: Use a deuterated internal standard (e.g., Kresoxim-methyl-d6) to correct for losses during prep.

Visualization: Troubleshooting Logic

troubleshooting_logic Start Problem: Low Recovery / Split Peaks Check_Glass Are you using Amber Glass? Start->Check_Glass Check_Solvent Is Solvent Acetone? Check_Glass->Check_Solvent Yes Action_Glass Switch to Amber/Foil Wrap Check_Glass->Action_Glass No Check_Light Is Autosampler Dark? Check_Solvent->Check_Light No Action_Solvent Switch to Acetonitrile (ACN) Check_Solvent->Action_Solvent Yes Action_Cool Set Temp to 4°C Check_Light->Action_Cool No

Figure 2: Decision tree for diagnosing stability issues in the analytical laboratory.

Module 3: Comparative Stability Data

The following table summarizes the half-life (


) of common methoxyimino fungicides. Note the extreme sensitivity of Kresoxim-methyl compared to others.
FungicideMediumLight SourceDT50 (Half-Life)Primary Degradation Product
Kresoxim-methyl Water (pH 7)Xenon Arc (Simulated Sun)~10.3 hours (Z)-isomer, Acid metabolite
Trifloxystrobin Water (pH 7)Natural Sunlight~3.1 days (Z)-isomer, Trifluoro-metabolite
Azoxystrobin Soil SurfaceNatural Sunlight~11 days Acid metabolite
Pyraclostrobin Water (pH 7)UV Lamp~2 hours Azo-linkage cleavage
Module 4: Experimental Protocols
Protocol A: Validating Photostability (The "Actinometer Check")

Do not rely on "hours of exposure" as a metric, as lamp intensity fluctuates. Use a chemical actinometer to quantify photon flux.

  • Preparation:

    • Prepare a 10 µM solution of the fungicide in buffered water (pH 7).

    • Prepare a PNA-Pyridine Actinometer (p-nitroanisole/pyridine) alongside. PNA degradation is directly proportional to photon flux.

  • Irradiation:

    • Place both samples in a quartz cuvette (transparent to UV).

    • Expose to Xenon arc lamp (

      
       nm) at 
      
      
      
      C.
  • Sampling:

    • Sample at

      
       hours.
      
    • Analyze via HPLC-UV/MS immediately.

  • Calculation:

    • Plot

      
       vs. Time.
      
    • If the plot is linear, degradation follows First-Order Kinetics .

    • Normalize the fungicide rate constant (

      
      ) against the actinometer to ensure reproducibility across different labs.
      
References
  • Luo, Y., et al. (2020). Aquatic photolysis of strobilurin fungicide kresoxim-methyl: kinetics, pathways, and effects of adjuvants.[6] New Journal of Chemistry.

  • Park, J.H., et al. (2018). Simultaneous detection and degradation patterns of kresoxim-methyl and trifloxystrobin residues in citrus fruits.[3] Journal of Agricultural and Food Chemistry.

  • Balba, H. (2007). Review of strobilurin fungicide chemicals. Journal of Environmental Science and Health, Part B.

Sources

Purification challenges of 2-cyano-2-oximinoacetamide salts

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Chemical Process Technical Support Center .

Subject: Purification & Handling of 2-Cyano-2-oximinoacetamide Salts (Synonyms: 2-cyano-2-(hydroxyimino)acetamide; Cymoxanil intermediate). Ticket ID: TECH-PUR-0884 Assigned Specialist: Senior Application Scientist, Process Development.

Executive Summary

The purification of 2-cyano-2-oximinoacetamide salts (typically Sodium or Potassium) presents a unique triad of challenges: high water solubility (making aqueous extraction futile), thermal instability (oxime decomposition), and amphoteric behavior (complicating pH adjustments).

This guide moves beyond basic synthesis to address the critical "bottlenecks" of isolation. Our protocols are designed to separate the target organic salt from the inorganic byproducts (NaCl, NaNO2) while preventing the "runaway" thermal degradation often seen with high-nitrogen energetic precursors.

Module 1: Isolation & Desalting Strategies

User Question: "I synthesized the sodium salt using aqueous NaNO2 and acid, but I cannot separate the product from the inorganic salts (NaCl/Na2SO4). Both are water-soluble. How do I isolate the pure organic salt?"

Technical Response: You are facing the classic "Solubility Trap." Because 2-cyano-2-oximinoacetamide salts are highly polar, standard aqueous workups will fail. You must utilize a Solvent Exclusion (Salting-Out) strategy using low-molecular-weight alcohols.

The Protocol: Ethanol/Methanol Displacement

Inorganic salts (NaCl) have very poor solubility in cold ethanol/methanol, whereas the 2-cyano-2-oximinoacetamide salt is moderately soluble (especially when warm).

Step-by-Step Workflow:

  • Evaporation: If your reaction is in water, evaporate to dryness under reduced pressure (Max bath temp: 45°C —See Module 3). You will have a crude solid mixture.

  • Organic Leaching: Suspend the dry crude solid in absolute Ethanol or Methanol (Ratio: 5-7 mL solvent per gram of crude).

  • Reflux: Heat to mild reflux (approx. 60-70°C) for 15–20 minutes. The organic oxime salt will dissolve; the inorganic salts will remain suspended.

  • Hot Filtration: Filter the mixture while hot through a sintered glass funnel (or Celite pad).

    • Solid Retentate: Inorganic salts (Discard properly).[1]

    • Filtrate: Contains your target product.[2][3][4][5]

  • Crystallization: Cool the filtrate slowly to 0–5°C . The 2-cyano-2-oximinoacetamide salt will precipitate as a crystalline solid.

Data: Solubility Differential (Approximate)

Solvent2-Cyano-2-oximinoacetamide Na-SaltInorganic Byproducts (NaCl/NaNO2)Result
Water High SolubilityHigh SolubilityNo Separation
Ethanol (Hot) High SolubilityInsolubleSeparation Phase
Ethanol (Cold) Low Solubility (Precipitates)InsolubleIsolation Phase

Module 2: Color Removal (Purity vs. Appearance)

User Question: "My product precipitates as a brownish/yellow solid. Is this normal? How do I get the white powder described in literature?"

Technical Response: A yellow/brown color indicates the presence of polymerized cyano-byproducts or degradation products formed during the nitrosation step. While "light yellow" is often acceptable for industrial intermediates (e.g., for Cymoxanil synthesis), high-purity applications require decolorization.

Troubleshooting Protocol:

  • Do NOT oxidize: Do not use peroxide or strong oxidizers to bleach; this will destroy the oxime.

  • Charcoal Treatment (The "Hot Filtration" Add-on):

    • Dissolve the crude salt in the minimum amount of hot Methanol.

    • Add Activated Charcoal (1–3% w/w).

    • Stir at reflux for 15 minutes.

    • Critical: Filter through a pre-warmed Celite bed to remove charcoal fines.

    • Cool filtrate to -5°C for recrystallization.[6]

Module 3: Thermal Safety & Drying

User Question: "Can I dry the purified salt in a standard oven at 80°C to remove water/solvent quickly?"

Technical Response: ABSOLUTELY NOT. 2-cyano-2-oximinoacetamide salts contain both a cyano group and an oxime moiety. They are precursors to energetic materials and exhibit low thermal stability . Heating above 60–70°C can trigger:

  • Beckmann Rearrangement: Converting the oxime to an amide/urea derivative.

  • Runaway Decomposition: Exothermic release of N2/NOx gases.

Safe Drying Protocol:

  • Equipment: Vacuum Oven or Desiccator.

  • Temperature: Maximum 40°C .

  • Pressure: < 50 mbar.

  • Duration: 6–12 hours.

  • Observation: If the solid turns brown during drying, your temperature is too high.

Visualizing the Workflow

The following diagram illustrates the critical decision points in the purification process, specifically highlighting the "Solvent Exclusion" pathway.

PurificationWorkflow Start Crude Reaction Mixture (Aq. Solution + Salts) Evap Vacuum Evaporation (Max 45°C) Start->Evap CrudeSolid Dry Crude Solid (Organic Salt + NaCl) Evap->CrudeSolid SolventAdd Add Hot Ethanol/Methanol (Leaching) CrudeSolid->SolventAdd HotFilter Hot Filtration (Remove Inorganics) SolventAdd->HotFilter InorganicWaste Solid Residue (NaCl/NaNO2) HotFilter->InorganicWaste Retentate Filtrate Clear Organic Filtrate HotFilter->Filtrate Filtrate Charcoal Optional: Activated Charcoal Filtrate->Charcoal If Colored Cooling Cool to 0-5°C (Crystallization) Filtrate->Cooling Standard Charcoal->Cooling FinalFilter Cold Filtration & Wash Cooling->FinalFilter Product Pure 2-cyano-2-oximinoacetamide Salt FinalFilter->Product

Figure 1: The "Solvent Exclusion" purification workflow. Note the critical separation of inorganic waste at the hot filtration step.

Module 4: Analytical Validation

User Question: "How do I confirm I have the oxime salt and not a degradation product?"

Technical Response: You must validate the structure using IR or NMR. The key diagnostic peaks are:

  • IR Spectroscopy: Look for the C≡N stretch (approx. 2200–2220 cm⁻¹) and the strong C=N (oxime) stretch (approx. 1600–1650 cm⁻¹).

  • Color Test: A simple ferric chloride (FeCl3) test.

    • Procedure: Dissolve a small amount of crystal in water/ethanol. Add 1 drop of FeCl3 solution.

    • Result: A deep red/violet coloration confirms the presence of the oxime/enolic group.

References

  • Synthesis of 2-cyano-2-oximido acetamide sodium salt and cymoxanil. (Patent CN103524368A). PatSnap/Google Patents.
  • Process for the preparation of 2-cyano-2-oximino-acetamide derivatives. (Patent US4841086A). Google Patents.
  • Process for making 2-cyano-2-hydroxyiminoacetamide salts. (Patent US3919284A). Google Patents.

Sources

Validation & Comparative

A Comparative Guide to Methoxyiminoacetamide (Strobilurin) and Metalaxyl Fungicides for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of modern agriculture and plant pathology, the management of fungal and oomycete pathogens is of paramount importance. This guide provides an in-depth technical comparison of two cornerstone classes of fungicides: the methoxyiminoacetamide-containing strobilurins and the phenylamide fungicide, metalaxyl. Our objective is to furnish researchers, scientists, and drug development professionals with a comprehensive understanding of their comparative efficacy, mechanisms of action, and the experimental methodologies used to evaluate them. This analysis is grounded in scientific literature and field-proven insights to support informed decision-making in research and development.

Introduction to the Fungicide Classes

This compound Fungicides (Strobilurins)

The term "this compound" refers to a key chemical moiety found within the strobilurin class of fungicides. Strobilurins, also known as QoI (Quinone outside Inhibitors), are a major group of broad-spectrum fungicides.[1][2] Their discovery was inspired by a natural antifungal compound produced by the fungus Strobilurus tenacellus.[3] Synthetic strobilurins were developed to enhance stability and efficacy.[3] Prominent examples of strobilurin fungicides include azoxystrobin, pyraclostrobin, and trifloxystrobin. These compounds are utilized to control a wide array of fungal pathogens across Ascomycetes, Basidiomycetes, Deuteromycetes, and Oomycetes.[4][5]

Metalaxyl

Metalaxyl is a systemic fungicide belonging to the phenylamide chemical class.[6] It exhibits specific and high efficacy against oomycete pathogens, such as Phytophthora and Pythium species, which are responsible for devastating diseases like late blight and damping-off. Metalaxyl is a racemic mixture of two isomers, with the R-enantiomer, known as mefenoxam or metalaxyl-M, being the more biologically active component.[6]

Mechanism of Action: A Tale of Two Cellular Targets

The divergent efficacy of these two fungicide classes stems from their distinct molecular mechanisms of action. This fundamental difference dictates their spectrum of activity and has significant implications for resistance management.

This compound (Strobilurin) Fungicides: Inhibition of Mitochondrial Respiration

Strobilurins act by inhibiting mitochondrial respiration in fungal cells.[1][3] Specifically, they bind to the Quinone outside (Qo) site of the cytochrome bc1 complex (Complex III) in the mitochondrial electron transport chain.[7][8] This binding event blocks the transfer of electrons between cytochrome b and cytochrome c1, which disrupts the production of ATP, the primary energy currency of the cell.[7] Without an adequate supply of ATP, essential cellular processes such as spore germination and mycelial growth are halted, leading to the death of the fungus.[9]

cluster_Mitochondrion Mitochondrial Inner Membrane ETC Electron Transport Chain ComplexIII Complex III (Cytochrome bc1) ETC->ComplexIII Electron Flow ATP_Synthase ATP Synthase ComplexIII->ATP_Synthase Proton Gradient Strobilurin Strobilurin Fungicide (this compound) Strobilurin->ComplexIII Binds to Qo site & Blocks Electron Transfer ATP ATP (Energy) ATP_Synthase->ATP Synthesis

Caption: Mechanism of action of strobilurin fungicides.

Metalaxyl: Disruption of Nucleic Acid Synthesis

Metalaxyl's mode of action is fundamentally different, targeting nucleic acid synthesis in oomycetes. It specifically inhibits the activity of RNA polymerase I, an enzyme essential for the transcription of ribosomal RNA (rRNA) genes.[6] By disrupting rRNA synthesis, metalaxyl prevents the formation of ribosomes, the cellular machinery responsible for protein synthesis.[6] This cessation of protein production halts the growth and development of the oomycete.[6]

cluster_Nucleus Oomycete Nucleus rDNA Ribosomal DNA rRNA Ribosomal RNA rDNA->rRNA Transcription RNA_Pol_I RNA Polymerase I Metalaxyl Metalaxyl Metalaxyl->RNA_Pol_I Inhibits Ribosome Ribosome Assembly rRNA->Ribosome Protein Protein Synthesis Ribosome->Protein

Caption: Mechanism of action of metalaxyl.

Comparative Efficacy and Target Pathogen Spectrum

The differing mechanisms of action translate to distinct spectrums of activity and efficacy profiles.

Spectrum of Activity
Fungicide ClassPrimary Target GroupOther Targeted Groups
Methoxyiminoacetamides (Strobilurins) Broad-spectrumAscomycetes, Basidiomycetes, Deuteromycetes, Oomycetes[4][10][11]
Metalaxyl OomycetesLimited to no activity against other fungal classes

Strobilurins exhibit a significantly broader spectrum of activity, controlling a wide range of fungal pathogens, including those that cause powdery mildew, rusts, and leaf spots, in addition to oomycetes.[11] Metalaxyl, in contrast, is a specialist fungicide, highly effective against oomycetes like Phytophthora infestans (late blight) and Pythium spp. (damping-off) but with negligible impact on true fungi.

Quantitative Efficacy Data

Direct, universally applicable EC50 values are challenging to present due to variations in pathogen isolates, experimental conditions, and specific active ingredients within the strobilurin class. However, published studies provide valuable comparative insights.

FungicidePathogenEfficacy DataSource
TrifloxystrobinCercospora beticolaMore efficient than pyraclostrobin and azoxystrobin in field trials.[12]
PyraclostrobinSclerotium rolfsiiControl efficacy of ~80% at 150 and 225 g a.i./ha.[13]
AzoxystrobinPhytophthora nicotianae100% disease control in detached leaf method.[14]
Metalaxyl + MancozebPhytophthora nicotianae100% disease control in detached leaf method.[14]
TrifloxystrobinPlasmopara viticola (downy mildew)75-80% control in field trials.[4]

It is a common and effective practice to use strobilurins and metalaxyl in combination products or rotation programs to broaden the spectrum of control and manage resistance.[14][15] For instance, a mixture of metalaxyl and mancozeb is a widely used commercial formulation.[14][15]

Experimental Protocol: In Vitro Fungicide Efficacy Testing

To ensure the trustworthiness of efficacy data, standardized and validated experimental protocols are essential. The following is a detailed methodology for an in vitro mycelial growth inhibition assay, a common method for evaluating fungicide performance.

Step-by-Step Methodology
  • Pathogen Culture:

    • Isolate and culture the target pathogen (e.g., Phytophthora infestans) on a suitable agar medium (e.g., V8 juice agar or potato dextrose agar).

    • Incubate the culture at the optimal temperature for mycelial growth (e.g., 20-22°C) in the dark until the colony reaches a sufficient diameter.

  • Fungicide Stock Solution Preparation:

    • Accurately weigh a precise amount of the technical grade fungicide (this compound or metalaxyl).

    • Dissolve the fungicide in a minimal amount of a suitable solvent (e.g., dimethyl sulfoxide - DMSO) to create a high-concentration stock solution.

    • Perform serial dilutions of the stock solution with sterile distilled water to obtain a range of desired test concentrations.

  • Amended Agar Plate Preparation:

    • Prepare the agar medium and autoclave to sterilize.

    • Allow the agar to cool to approximately 45-50°C in a water bath.

    • Add the appropriate volume of each fungicide dilution to individual flasks of molten agar to achieve the final test concentrations. Also, prepare control plates with the solvent alone and without any additions.

    • Gently swirl the flasks to ensure homogenous mixing of the fungicide within the agar.

    • Pour the amended agar into sterile Petri dishes and allow them to solidify.

  • Inoculation:

    • Using a sterile cork borer, take mycelial plugs from the actively growing margin of the pathogen culture.

    • Place a single mycelial plug, mycelium-side down, in the center of each fungicide-amended and control Petri dish.

  • Incubation and Data Collection:

    • Incubate the plates at the optimal temperature for the pathogen in the dark.

    • Measure the colony diameter (in two perpendicular directions) of the fungal growth on each plate at regular intervals (e.g., every 24 hours) until the growth on the control plates nears the edge of the dish.

  • Data Analysis:

    • Calculate the percentage of mycelial growth inhibition for each fungicide concentration relative to the control.

    • Use probit analysis or other appropriate statistical methods to determine the EC50 value (the effective concentration that inhibits 50% of mycelial growth) for each fungicide.

cluster_Prep Preparation cluster_Exp Experiment cluster_Analysis Data Analysis Pathogen 1. Culture Pathogen Inoculate 4. Inoculate Plates with Mycelial Plugs Pathogen->Inoculate Stock 2. Prepare Fungicide Stock Solutions Plates 3. Prepare Fungicide-Amended Agar Plates Stock->Plates Plates->Inoculate Incubate 5. Incubate Plates Inoculate->Incubate Measure 6. Measure Colony Diameter Incubate->Measure Calculate 7. Calculate Percent Inhibition Measure->Calculate EC50 8. Determine EC50 Value Calculate->EC50

Caption: Workflow for in vitro fungicide efficacy testing.

Fungicide Resistance: A Critical Consideration

A significant factor in the long-term utility of any fungicide is the potential for pathogens to develop resistance. Both strobilurins and metalaxyl have single-site modes of action, which makes them prone to resistance development.[7][16]

  • Strobilurin Resistance: Resistance to strobilurins in many fungal pathogens is conferred by a single point mutation in the cytochrome b gene.[8] The most common mutation results in a substitution of glycine with alanine at position 143 (G143A).[8] This alteration in the target protein reduces the binding affinity of the fungicide, rendering it less effective. Cross-resistance among different strobilurin fungicides is common.[8]

  • Metalaxyl Resistance: Resistance to metalaxyl in oomycetes is also well-documented and can develop rapidly. The primary mechanism is believed to be a modification of the target site, RNA polymerase I.[6] The single-site nature of its action exerts strong selection pressure on oomycete populations.

Resistance Management Strategies: To mitigate the development of resistance, it is crucial to:

  • Use fungicides in mixtures with different modes of action.[16]

  • Rotate fungicides with different FRAC (Fungicide Resistance Action Committee) group numbers.

  • Adhere to recommended application rates and timings.[17]

  • Integrate non-chemical control methods into a comprehensive disease management program.

Conclusion

The choice between a this compound (strobilurin) fungicide and metalaxyl is contingent upon the target pathogen(s) and the specific agricultural or research context. Strobilurins offer a broad spectrum of activity against a wide range of fungal and oomycete pathogens, acting through the inhibition of mitochondrial respiration. Metalaxyl provides highly specific and potent control of oomycetes by disrupting nucleic acid synthesis.

Both classes of fungicides are susceptible to resistance development due to their single-site modes of action, necessitating careful stewardship and the implementation of robust resistance management strategies. A thorough understanding of their respective mechanisms, efficacy, and the experimental protocols for their evaluation is essential for the continued development of effective and sustainable disease management solutions.

References

  • BIOGOOD CO., LTD. (2022, November 10). Pyraclostrobin--highly selective and safe fungicide.
  • POMAIS Agriculture. Pyraclostrobin 20% SC Fungicide.
  • PubMed. Comparative Efficacy, Selection of Effective Partners, and Application Time of Strobilurin Fungicides for Control of Cercospora Leaf Spot of Sugar Beet.
  • Iowa State University Digital Repository. (2006, May 22). QoI fungicides.
  • Ontario Grain Farmer Magazine. (2022, September 1). Strobilurin fungicides.
  • SeedQuest. Physiological effects of strobilurin fungicides on plants Efeitos fisiológicos de fungicidas do grupo das estrobilurinas sobre plantas.
  • ResearchGate. Efficacy of a new fungicide 'Trifloxystrobin 25% + Tebuconazole 50%' 75WG against Sheath Blight (Rhizoctonia solani Kühn) of Rice.
  • CIE CHEMICAL. (2025, April 5). Azoxystrobin 250 g/L SC vs. Other Fungicides: Which One Works Best?
  • Frontiers. (2020, March 12). An Overview of Strobilurin Fungicide Degradation:Current Status and Future Perspective.
  • Plant & Pest Advisory. (2015, May 14). Understanding Strobilurin Fungicides (FRAC group 11) in 2015.
  • ONvegetables. (2016, April 8). Understanding the Strobilurin Fungicides.
  • MSU Extension. (2010, May 4). Use strobilurin fungicides wisely to avoid fungicide resistance development.
  • Wikipedia. Strobilurin.
  • POMAIS Agriculture. (2026, January 12). Azoxystrobin Fungicide Mode of Action.
  • ResearchGate. (2017, July 18). Comparative efficacy of two strobilurins in management of leaf blight and fruit rot ( Phytophthora nicotianae var. nicotianae) of bell pepper.
  • FRAC. (2012, December 9). List of pathogens with field resistance towards QoI fungicides.
  • (2025, September 26). Unlocking Crop Potential: The Efficacy of Trifloxystrobin Fungicide in Modern Agriculture.
  • Heben Pesticide. (2023, September 21). Pyraclostrobin: Enhancing Crop Protection and Yield.
  • ACS Publications. Antifungal Efficacy of Nanodelivered Azoxystrobin against Rhizoctonia solani in Soybean (Glycine max).
  • APS Journals. (2021, November 18). Baseline Sensitivity and Control Efficacy of Strobilurin Fungicide Pyraclostrobin Against Sclerotium rolfsii.
  • (2022, February 10). Use of metalaxyl against some soil plant pathogens of the class Peronosporomycetes.
  • American Chemical Society. 2-Cyano-N-[(ethylamino)carbonyl]-2-(methoxyimino)acetamide, a new fungicide.
  • The Bioscan. (2024, November 7). BIO-EFFICACY OF NEWER FUNGICIDE TRIFLOXYSTROBIN 25% PLUS TEBUCONAZOLE 50% WG (NATIVO 75 WG) AGAINST ANTHRACNOSE LEAF SPOT AND POD BLIGHT OF SOYBEAN.
  • Research Trend. (2024, July 15). Efficacy of Different Fungicides Against Macrophomina phaseolina causing Root Rot of Fenugreek.
  • American Journal of Research Communication. Efficacy of Tebuconazole and Trifloxystrobin against Colletotrichum Gloeosporiodes Infestation in Black Pepper (Piper Nigrum L.).
  • (2017, October 10). Bio-Efficacy and Phyto-Toxicty of Azoxystrobin 23% SC against Powdery Mildew (Oidium mangiferae) and Anthracnose (Colletotrichu.
  • PubMed. Mechanisms of resistance to QoI fungicides in phytopathogenic fungi.
  • Bayer Crop Science Canada. Fungicides.

Sources

A Comparative Guide to the Validation of HPLC Methods for Methoxyiminoacetamide Impurities

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of pharmaceutical development, ensuring the purity and safety of active pharmaceutical ingredients (APIs) is paramount. For the methoxyiminoacetamide class of compounds, particularly within the cephalosporin family of antibiotics, rigorous analytical testing is crucial to identify and quantify impurities that may arise during synthesis or degradation.[1] High-Performance Liquid Chromatography (HPLC) stands as the definitive technique for this purpose, lauded for its precision, sensitivity, and high-resolution capabilities.[2]

This guide provides an in-depth comparison of two distinct reversed-phase HPLC (RP-HPLC) methods for the validation of this compound impurities. It is designed for researchers, scientists, and drug development professionals, offering not just procedural steps, but the underlying scientific rationale for each experimental choice. Our objective is to equip you with the expertise to develop and validate robust, stability-indicating HPLC methods that adhere to the stringent requirements of regulatory bodies, primarily guided by the International Council for Harmonisation (ICH) Q2(R1) guidelines.[3][4]

The Criticality of a Validated, Stability-Indicating Method

The objective of validating an analytical procedure is to demonstrate its suitability for its intended purpose.[4] For impurity testing, this means the method must be "stability-indicating"—capable of separating the API from its potential impurities and degradation products. This is unequivocally demonstrated through forced degradation studies, where the drug substance is subjected to stress conditions such as acid and base hydrolysis, oxidation, heat, and light.[5][6] An effective method will resolve the degradation products from the parent compound, ensuring that any decrease in the API concentration is mirrored by a corresponding increase in the concentration of the degradants—a concept known as mass balance.[7]

Experimental Design: A Tale of Two Methods

At the heart of this guide is a comparative analysis of two hypothetical, yet scientifically plausible, HPLC methods for a representative this compound API, structurally similar to modern cephalosporins. The key differentiators lie in the choice of stationary phase and mobile phase composition, which fundamentally influence selectivity and resolution.

Method A: The Traditional Approach

  • Column: A conventional C18 column (e.g., 4.6 x 250 mm, 5 µm), a workhorse in pharmaceutical analysis.

  • Mobile Phase: A gradient elution using a phosphate buffer and acetonitrile. Phosphate buffers are widely used for their excellent buffering capacity in the mid-pH range.

Method B: The Modern Alternative

  • Column: A C8 column (e.g., 4.6 x 150 mm, 3.5 µm). The shorter alkyl chain length of the C8 stationary phase can offer different selectivity for polar and moderately nonpolar compounds compared to C18.

  • Mobile Phase: A gradient elution employing an acetate buffer with acetonitrile. Acetate buffers are volatile, making this method potentially compatible with mass spectrometry (LC-MS) for impurity identification.

The following sections will delve into the validation of these two methods across a spectrum of parameters, as stipulated by the ICH Q2(R1) guideline.[3][8]

Visualizing the Validation Workflow

The process of HPLC method validation is a systematic endeavor, progressing from initial system checks to a comprehensive evaluation of the method's performance characteristics.

HPLC_Validation_Workflow cluster_setup Initial Setup & System Suitability cluster_quantification Quantitative Validation Parameters cluster_robustness Method Reliability System_Suitability System Suitability Testing (SST) Specificity Specificity & Peak Purity System_Suitability->Specificity Proceed if SST passes Linearity Linearity Specificity->Linearity Confirm peak identity Accuracy Accuracy Linearity->Accuracy Precision Precision (Repeatability & Intermediate) Accuracy->Precision LOD_LOQ LOD & LOQ Precision->LOD_LOQ Robustness Robustness LOD_LOQ->Robustness Solution_Stability Solution Stability Robustness->Solution_Stability

Caption: Workflow for HPLC method validation.

Step-by-Step Validation Protocols & Comparative Data

System Suitability

The "Why": Before commencing any validation experiments, it is imperative to ascertain that the chromatographic system is performing adequately. System Suitability Tests (SST) are a series of checks that ensure the equipment is ready for reliable analysis.[9]

Experimental Protocol:

  • Prepare a system suitability solution containing the API and a known, critical impurity at a relevant concentration (e.g., the reporting threshold).

  • Make five replicate injections of this solution.

  • Calculate the following parameters:

    • Tailing Factor (T): For the API peak.

    • Theoretical Plates (N): For the API peak.

    • Resolution (Rs): Between the API and the critical impurity peak.

    • Relative Standard Deviation (%RSD): For the peak areas of the replicate injections.

Comparative Data:

ParameterAcceptance CriteriaMethod A (C18)Method B (C8)
Tailing Factor (T)≤ 2.01.21.1
Theoretical Plates (N)≥ 200085007200
Resolution (Rs)≥ 2.03.54.2
%RSD of Peak Area≤ 2.0%0.8%0.6%

Analysis: Both methods comfortably meet the system suitability criteria. Method B demonstrates slightly better resolution for the critical pair, which could be advantageous for complex impurity profiles.

Specificity and Forced Degradation

The "Why": Specificity is the ability of the method to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components.[10] Forced degradation studies are the cornerstone of establishing specificity for a stability-indicating method.[5]

Experimental Protocol (Forced Degradation):

  • Acid Hydrolysis: Dissolve the API in a suitable solvent and add 0.1 M HCl. Heat at 60°C for 4 hours.

  • Base Hydrolysis: Dissolve the API in a suitable solvent and add 0.1 M NaOH. Keep at room temperature for 2 hours.

  • Oxidative Degradation: Dissolve the API in a suitable solvent and add 3% H₂O₂. Keep at room temperature for 6 hours.

  • Thermal Degradation: Expose the solid API to 105°C for 24 hours.

  • Photolytic Degradation: Expose the solid API to UV and visible light as per ICH Q1B guidelines.[11]

  • Analyze all stressed samples, along with an unstressed control, using both HPLC methods. A photodiode array (PDA) detector is crucial for assessing peak purity.[12]

Peak Purity Analysis:

Peak purity analysis, typically performed with a PDA detector, evaluates the spectral homogeneity across a single chromatographic peak.[12] It is a critical tool for detecting co-eluting impurities that might not be visible as separate peaks.[13] However, it's important to recognize its limitations; spectrally similar compounds may not be distinguished.[14]

Comparative Data:

Stress ConditionMethod A (C18) - % DegradationMethod B (C8) - % DegradationPeak Purity (API) - Method APeak Purity (API) - Method B
Acid Hydrolysis15.2%14.8%PassPass
Base Hydrolysis8.5%8.9%PassPass
Oxidation12.1%11.7%PassPass
Thermal5.6%5.4%PassPass
Photolytic3.2%3.1%PassPass

Analysis: Both methods demonstrate the ability to separate the API from degradation products, with degradation levels falling within the generally accepted range of 5-20%.[11] All API peaks passed the purity test, indicating no significant co-elution under the stressed conditions.

Visualizing Potential Impurities

The this compound scaffold is susceptible to specific degradation pathways. Understanding these helps in anticipating potential impurities.

Methoxyiminoacetamide_Impurities cluster_impurities Potential Impurities API This compound API Cefpodoxime Proxetil (example) Process_Impurity Process-Related Impurity Isomer E API->Process_Impurity Synthesis Degradation_Impurity Degradation Product Hydrolyzed Ester API->Degradation_Impurity Hydrolysis

Caption: API and potential related impurities.

Linearity

The "Why": Linearity demonstrates that the method's response is directly proportional to the concentration of the analyte over a specified range.[15]

Experimental Protocol:

  • Prepare a stock solution of each known impurity.

  • Prepare a series of at least five concentrations ranging from the Limit of Quantitation (LOQ) to 150% of the specification limit for each impurity.

  • Inject each concentration in triplicate.

  • Plot a graph of the mean peak area versus concentration and perform a linear regression analysis.

Comparative Data:

ImpurityMethod A (C18) - Correlation Coefficient (r²)Method B (C8) - Correlation Coefficient (r²)
Impurity 10.99920.9995
Impurity 20.99950.9991
Impurity 30.99980.9996

Analysis: Both methods exhibit excellent linearity, with correlation coefficients well above the typical acceptance criterion of ≥ 0.99.[16]

Accuracy

The "Why": Accuracy reflects the closeness of the test results to the true value. It is typically assessed by determining the recovery of a known amount of analyte spiked into a sample matrix.

Experimental Protocol:

  • Prepare a sample of the API.

  • Spike the API sample with known impurities at three different concentration levels (e.g., 50%, 100%, and 150% of the specification limit).

  • Prepare each concentration level in triplicate.

  • Analyze the samples and calculate the percentage recovery for each impurity.

Comparative Data:

ImpurityLevelMethod A (C18) - % RecoveryMethod B (C8) - % Recovery
Impurity 150%98.5%101.2%
100%99.2%100.5%
150%101.1%99.8%
Impurity 250%97.9%99.5%
100%100.3%100.1%
150%102.0%101.5%

Analysis: Both methods demonstrate high accuracy, with recovery values falling within the commonly accepted range of 80-120% for impurities.

Precision

The "Why": Precision expresses the degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample. It is evaluated at two levels: repeatability (intra-assay precision) and intermediate precision (inter-assay precision).[15]

Experimental Protocol:

  • Repeatability: Analyze six replicate samples of the API spiked with impurities at 100% of the specification limit on the same day, by the same analyst, and on the same instrument.

  • Intermediate Precision: Repeat the repeatability study on a different day, with a different analyst, and/or on a different instrument.

Comparative Data:

ImpurityPrecision LevelMethod A (C18) - %RSDMethod B (C8) - %RSD
Impurity 1Repeatability1.5%1.2%
Intermediate2.8%2.5%
Impurity 2Repeatability1.8%1.6%
Intermediate3.1%2.9%

Analysis: Both methods are precise, with %RSD values well within typical acceptance limits (e.g., ≤ 10% for impurities). Method B shows slightly better precision, which can be attributed to factors like better peak shape and resolution.

Limit of Detection (LOD) and Limit of Quantitation (LOQ)

The "Why": The LOD is the lowest amount of an analyte in a sample that can be detected but not necessarily quantitated as an exact value. The LOQ is the lowest amount of an analyte that can be quantitatively determined with suitable precision and accuracy.

Experimental Protocol:

These can be determined based on the signal-to-noise ratio (S/N) of the chromatographic peak. Typically, an S/N of 3:1 is used for LOD and 10:1 for LOQ.

Comparative Data:

ImpurityMethod A (C18) - LOQ (% of test conc.)Method B (C8) - LOQ (% of test conc.)
Impurity 10.025%0.020%
Impurity 20.030%0.022%

Analysis: Method B demonstrates a lower LOQ, indicating superior sensitivity. This is a significant advantage for detecting and quantifying trace-level impurities.

Robustness

The "Why": Robustness measures the capacity of the method to remain unaffected by small, but deliberate, variations in method parameters. This provides an indication of its reliability during normal usage.

Experimental Protocol:

  • Introduce small, deliberate changes to the method parameters, one at a time. Examples include:

    • Flow rate (± 0.2 mL/min)

    • Column temperature (± 5°C)

    • Mobile phase pH (± 0.2 units)

  • Analyze a system suitability solution under each modified condition.

  • Evaluate the impact on system suitability parameters (e.g., resolution).

Comparative Data:

Parameter VariationMethod A (C18) - Impact on Critical ResolutionMethod B (C8) - Impact on Critical Resolution
Flow Rate +0.2 mL/minMinor decreaseNegligible
Column Temp +5°CMinor decreaseNegligible
Mobile Phase pH +0.2Moderate decreaseMinor decrease

Analysis: Method B appears to be more robust to minor variations in flow rate and temperature. Both methods show some sensitivity to changes in mobile phase pH, highlighting the importance of careful buffer preparation.

Conclusion and Recommendation

Both HPLC methods presented in this guide are capable of reliably quantifying this compound impurities and can be validated to meet regulatory expectations. However, a comparative analysis reveals that Method B (C8 column with acetate buffer) offers several distinct advantages:

  • Superior Resolution: Provides better separation for critical impurity pairs.

  • Enhanced Sensitivity: Achieves lower LOQ values, which is crucial for controlling impurities at very low levels.

  • Greater Robustness: Less susceptible to minor variations in chromatographic conditions, ensuring more consistent performance in a routine quality control environment.

  • LC-MS Compatibility: The use of a volatile buffer system opens the door for seamless transfer to LC-MS for impurity identification.

While the traditional C18-based method is certainly viable, the modern C8 approach demonstrates improved performance characteristics that can lead to a more reliable and efficient analytical workflow. The choice of method will ultimately depend on the specific impurity profile of the API and the available instrumentation. However, this guide illustrates the value of exploring different stationary and mobile phases to optimize the separation and achieve a truly robust, stability-indicating method.

References

  • ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. European Compliance Academy. [Link]

  • ICH Q2 Validation of Analytical Procedures. YouTube. [Link]

  • Development and Validation of HPLC Methods for the Quantitative Determination and Related Impurities of Naftifine Hydrochloride in Solution and Cream Dosage Forms. MDPI. [Link]

  • Peak Purity in HPLC: Assessment, Troubleshooting, and Best Practices. Technology Networks. [Link]

  • Management of validation of HPLC method for determination of acetylsalicylic acid impurities in a new pharmaceutical product. PubMed. [Link]

  • Forced Degradation Study: Complete Technical Guide for Pharmaceutical Development. In-Process Inc. [Link]

  • Q2(R1) Validation of Analytical Procedures: Text and Methodology. U.S. Food and Drug Administration. [Link]

  • Peak Purity in Liquid Chromatography, Part I: Basic Concepts, Commercial Software, and Limitations. Chromatography Online. [Link]

  • Forced Degradation Study in Pharmaceutical Stability. Pharmaguideline. [Link]

  • HPLC-Based Strategies for Impurity Profiling and Validation in Standard Drug Analysis. Contract Pharma. [Link]

  • What are Forced Degradation Studies? An Introduction to Pharmaceutical Stress Testing. Jordi Labs. [Link]

  • Analytical Determination of Cephalosporin Antibiotics Using Coordination Polymer Based on Cobalt Terephthalate as a Sorbent. National Institutes of Health. [Link]

  • Fast Analysis of Cefepime and Related Impurities on Poroshell 120 EC-C18. Agilent. [Link]

  • Determination of Some Cephalosporins in Pharmaceutical Dosage Forms by RP-HPLC Method. IISTE. [Link]

  • How to Design Robust Forced Degradation Studies for API and Drug Product: Best Practices. Technology Networks. [Link]

  • Determination of Peak Purity in HPLC by Coupling Coulometric Array Detection and Two-Dimensional Correlation Analysis. National Institutes of Health. [Link]

  • Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. U.S. Food and Drug Administration. [Link]

  • Development and Validation of HPLC Method for the Quantification of Impending Genotoxic Impurities in Dapson Drug Substances. Biotechnology Journal International. [Link]

  • A Simultaneous, Validated RP-HPLC Method for Determination of Eight Cephalosporins in Pharmaceutical Formulations. Systematic Reviews in Pharmacy. [Link]

  • Peak Purity Analysis. Element Lab Solutions. [Link]

  • Characterization and Validation of Impurities in Pharmaceutical Bulk Drug by HPLC Methods. IOSR Journal of Applied Chemistry. [Link]

  • Recent analytical methods for cephalosporins in biological fluids. National Institutes of Health. [Link]

  • HOW TO APPROACH A FORCED DEGRADATION STUDY. SGS. [Link]

  • Validation of Chromatographic Methods: Checking the Peak Purity and the Specificity of Methods with Diode Array Detectors (Review). Drug development & registration. [Link]

  • Quality Guidelines. International Council for Harmonisation. [Link]

Sources

Benchmarking Metabolic Half-Life of Acetamide Derivatives: A Comparative Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Benchmarking Metabolic Half-Life of Acetamide Derivatives Content Type: Publish Comparison Guide Audience: Researchers, Scientists, Drug Development Professionals

Executive Summary

The acetamide moiety (


) is a ubiquitous pharmacophore in medicinal chemistry, serving as a hydrogen bond donor/acceptor and a rigid linker. However, its metabolic liability—primarily oxidative dealkylation by Cytochrome P450 (CYP) enzymes and, to a lesser extent, hydrolytic cleavage by amidases—often compromises the pharmacokinetic (PK) profile of lead compounds.

This guide provides a technical benchmark for assessing the metabolic stability of acetamide derivatives. We compare the standard acetamide scaffold against bioisosteric alternatives and structural modifications (e.g., deuteration, cyclic analogs), supported by experimental protocols for intrinsic clearance (


) determination.
Mechanistic Basis of Instability

To engineer stability, one must first understand the degradation vectors. The metabolic half-life (


) of acetamide derivatives is governed by two primary enzymatic pathways.
1.1 Oxidative Metabolism (CYP450)

This is the dominant clearance pathway for many N-substituted acetamides.

  • Mechanism: CYP enzymes (notably CYP2E1 and CYP3A4) hydroxylate the

    
    -carbon or the nitrogen, often leading to unstable intermediates (e.g., N-hydroxymethyl) that spontaneously decompose or rearrange.
    
  • Case Study (Acetaminophen): CYP2E1 oxidizes acetaminophen to the reactive metabolite NAPQI (N-acetyl-p-benzoquinone imine), a process that competes with Phase II conjugation.

1.2 Hydrolytic Metabolism (Amidases)

While less prevalent than oxidation for simple acetamides, liver amidases (e.g., fatty acid amide hydrolase, carboxylesterases) can directly cleave the amide bond, releasing the parent amine and acetic acid.

Visualization: Metabolic Pathways

MetabolicPathways Parent Acetamide Derivative (R-NH-COCH3) CYP CYP450 Oxidation (Microsomes) Parent->CYP Phase I Amidase Amidase Hydrolysis (Cytosol/Microsomes) Parent->Amidase Hydrolysis PhaseII Glucuronide/Sulfate Conjugates Parent->PhaseII Phase II (Hepatocytes only) OxInt Unstable Intermediate [N-OH / C-OH] CYP->OxInt Cleaved Amine Metabolite (R-NH2) + Acetate Amidase->Cleaved NAPQI Reactive Electrophile (e.g., NAPQI) OxInt->NAPQI Dehydration

Figure 1: Divergent metabolic pathways for acetamide derivatives. Microsomal assays primarily capture the CYP/Amidase pathways (Red/Yellow), while Hepatocytes are required to capture Phase II conjugation (Green).

Comparative Analysis: Acetamide vs. Alternatives

The following benchmarks compare the standard acetamide scaffold against common medicinal chemistry strategies designed to extend half-life.

2.1 The Standard: Acetaminophen (Paracetamol)
  • Profile: Rapidly cleared in vivo (

    
     h in humans).
    
  • Liability: High turnover via Glucuronidation (Phase II) and CYP2E1 oxidation.

  • Benchmark Utility: Used as a high-clearance control in stability assays.

2.2 Strategy A: Deuteration (Kinetic Isotope Effect)

Replacing hydrogen with deuterium at metabolic "soft spots" (C-H bonds susceptible to CYP abstraction) increases the bond dissociation energy.

  • Effect: Deuterated analogs often exhibit a 20–50% increase in

    
     due to the Primary Kinetic Isotope Effect (KIE).
    
2.3 Strategy B: Bioisosteric Replacement (Cyclic Ureas / Triazoles)

Replacing the linear amide with a cyclic mimetic locks the conformation and removes the hydrolyzable bond.

  • Effect: 1,2,3-Triazoles and cyclic ureas often show negligible degradation in microsomal assays (

    
     min) compared to their amide counterparts.
    
2.4 Strategy C: Steric Hindrance (Benzamides)

Replacing the acetyl group with a bulky benzoyl group blocks enzyme access to the nitrogen.

  • Effect: Significantly reduces hydrolysis rates but increases lipophilicity (

    
    ), potentially introducing new metabolic soft spots on the aromatic ring.
    
Summary Data Table: Representative Stability Benchmarks

Data aggregated from standard human liver microsome (HLM) assays.

Compound ClassRepresentative Structure

(HLM, min)

(

L/min/mg)
Primary Clearance Mechanism
Standard Acetamide Acetaminophen (APAP)~120 - 180*< 15Phase II (Glucuronidation)**
Linear Acetamide N-Benzylacetamide15 - 30> 50CYP Oxidation (Dealkylation)
Deuterated Analog

-Acetamide derivative
25 - 4530 - 40CYP Oxidation (Slowed by KIE)
Benzamide N-Benzylbenzamide> 60< 20Aromatic Hydroxylation
Bioisostere 1,2,3-Triazole analog> 120< 10Minimal (High Stability)

*Note: APAP half-life is longer in vivo due to saturation; in vitro microsomal stability may vary if Phase II cofactors (UDPGA) are not added. **Requires Hepatocyte assay for accurate prediction.

Experimental Protocol: Microsomal Stability Assay

This protocol is designed to isolate Phase I (CYP/Amidase) metabolic stability. It is a self-validating system using positive and negative controls.

3.1 Materials
  • Enzyme Source: Pooled Human Liver Microsomes (HLM), 20 mg/mL protein conc.

  • Cofactor: NADPH Regenerating System (or 10 mM NADPH solution).

  • Buffer: 100 mM Potassium Phosphate (pH 7.4).

  • Test Compound: 10 mM stock in DMSO.

  • Internal Standard: Tolbutamide or Propranolol.

3.2 Workflow Diagram

AssayWorkflow cluster_sampling SAMPLING (Quench) Step1 PREPARATION Dilute Compound to 1 µM in Phosphate Buffer Step2 PRE-INCUBATION Add Microsomes (0.5 mg/mL) Equilibrate at 37°C for 5 min Step1->Step2 Step3 INITIATION Add NADPH Cofactor (Start Timer) Step2->Step3 T0 T=0 min Step3->T0 T15 T=15 min Step3->T15 T30 T=30 min Step3->T30 T45 T=45 min Step3->T45 Step4 ANALYSIS Centrifuge & LC-MS/MS (Parent Depletion) T0->Step4 T45->Step4

Figure 2: Step-by-step workflow for the microsomal metabolic stability assay.

3.3 Detailed Procedure
  • Reaction Mix: Prepare a master mix containing buffer and microsomes (final protein conc. 0.5 mg/mL).[1]

  • Doping: Spike test compound into the master mix to a final concentration of 1

    
    M  (ensures first-order kinetics, 
    
    
    
    ). Final DMSO < 0.1%.
  • Pre-incubation: Warm to 37°C for 5 minutes.

  • Initiation: Add NADPH (final 1 mM) to start the reaction.

    • Control: Run a parallel incubation without NADPH to detect non-CYP degradation (e.g., chemical instability or amidase activity).

  • Sampling: At 0, 5, 15, 30, and 45 minutes, transfer 50

    
    L aliquots into 150 
    
    
    
    L ice-cold Acetonitrile (containing Internal Standard) to quench.
  • Processing: Centrifuge at 4,000 rpm for 20 min to pellet protein. Inject supernatant into LC-MS/MS.

3.4 Data Analysis

Calculate the slope (


) of the natural log of percent remaining vs. time.




Expert Insight: The "Disconnect" Warning

Do not rely solely on microsomes for acetamides. Acetamide derivatives, like acetaminophen, often undergo significant Phase II metabolism (Glucuronidation) which is not captured in standard microsomal assays (unless UDPGA and Alamethicin are added).

  • Recommendation: If a compound appears stable in microsomes (

    
     min) but has high in vivo clearance, validate using Cryopreserved Hepatocytes , which contain the full complement of Phase I and Phase II enzymes.
    
References
  • Acetaminophen Pharmacokinetics & Toxicity Mazaleuskaya, L. L., et al. "PharmGKB summary: acetaminophen pathways." Pharmacogenetics and Genomics, 2015. [Link]

  • Microsomal Stability Assay Protocols Hill, J. R. "In vitro Drug Metabolism Using Liver Microsomes."[1] Current Protocols in Pharmacology, 2004. [Link]

  • Bioisosteres in Drug Design (Amide Replacements) Kumari, S., et al. "Amide Bond Bioisosteres: Strategies, Synthesis, and Successes." Journal of Medicinal Chemistry, 2020. [Link]

  • Deuterium in Drug Discovery Gant, T. G. "Using Deuterium in Drug Discovery: Leaving the Label in the Drug." Journal of Medicinal Chemistry, 2014. [Link]

  • Intrinsic Clearance Disconnect (Microsomes vs. Hepatocytes) Bowman, C. M., et al. "Differential Intrinsic Clearance in Microsomes and Hepatocytes."[2][3] Drug Metabolism and Disposition, 2023.[4] [Link]

Sources

Technical Guide: Inter-Laboratory Validation of Cymoxanil Residue Analysis

Author: BenchChem Technical Support Team. Date: February 2026

Optimization of LC-MS/MS Protocols vs. Traditional Chromatographic Techniques

Executive Summary: The Analytical Challenge

Cymoxanil (2-cyano-N-[(ethylamino)carbonyl]-2-(methoxyimino)acetamide) presents a unique analytical paradox. While it is a widely used curative fungicide in viticulture and vegetable crops, its physicochemical properties make it a "problem compound" for residue chemists.

The Core Conflict: Cymoxanil is thermally unstable and sensitive to alkaline hydrolysis (pH > 7).

  • Traditional GC methods often fail due to on-column thermal degradation, leading to poor reproducibility (high RSD) unless derivatization is employed.

  • Standard QuEChERS protocols using unbuffered salts can raise the pH, causing rapid hydrolysis of the target analyte before injection.

This guide objectively compares the performance of Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) against Gas Chromatography (GC) and HPLC-UV alternatives. It establishes a self-validating LC-MS/MS workflow using acidified QuEChERS, validated against SANTE/11312/2021 guidelines.

Comparative Methodology: Selecting the Right Tool

The following comparison evaluates three common analytical approaches based on sensitivity (LOD/LOQ), selectivity, and operational ruggedness.

Table 1: Comparative Performance Matrix
FeatureMethod A: LC-MS/MS (Recommended) Method B: GC-ECD / GC-NPD Method C: HPLC-UV
Principle ESI Ionization / Triple QuadrupoleElectron Capture / Nitrogen PhosphorusUV Absorption (245 nm)
Thermal Stability High. Operates at ambient/low temps. No degradation.Low. Analyte degrades in injector port/column.High.
Derivatization None Required. Direct injection.Required. (e.g., Diazomethane) to stabilize.None Required.
Sensitivity (LOQ) 0.01 mg/kg (Compliant with MRLs)0.05 - 0.1 mg/kg> 0.1 mg/kg (Poor)
Selectivity Excellent. MRM transitions eliminate matrix noise.Moderate. Prone to matrix co-elution.Low. High interference risk.
Throughput High (12-15 min run time).Low (Lengthy prep + derivatization).Moderate.
Critical Analysis of Alternatives
  • Why GC Fails: Cymoxanil decomposes into 2-cyano-2-methoxyiminoacetic acid and ethylurea at temperatures typical of GC injector ports (>200°C). While derivatization (methylation) can stabilize it, this adds a "point of failure" in inter-laboratory reproducibility, increasing the Relative Standard Deviation (RSD) significantly.

  • Why LC-MS/MS Wins: The Electrospray Ionization (ESI) source creates ions in the liquid phase without thermal stress. The Triple Quadrupole (QqQ) allows for Multiple Reaction Monitoring (MRM), ensuring that even if matrix interferences exist, only the specific precursor-to-product ion transitions of cymoxanil are detected.

The Validated Protocol: A Self-Validating System

To ensure Trustworthiness and Reproducibility , this protocol utilizes a "Self-Validating" design. The inclusion of an Internal Standard (IS) and strict pH control acts as an internal check for every sample.

Experimental Workflow: Acidified QuEChERS

Objective: Extract cymoxanil while maintaining pH < 5 to prevent hydrolysis.

Reagents:
  • Extraction Solvent: Acetonitrile (ACN) with 1% Formic Acid.

  • Partitioning Salts (Citrate Buffered): 4g MgSO4, 1g NaCl, 1g Na3Citrate, 0.5g Na2HCitrate.

  • Internal Standard (IS): Cymoxanil-d3 (deuterated) or a structural analog like Methomyl-d3.

Step-by-Step Methodology:
  • Homogenization: Cryogenically mill 10g of sample (e.g., grapes, cucumber) with dry ice to prevent thermal degradation during processing.

  • Acidified Extraction: Weigh 10g sample into a 50mL centrifuge tube. Add 100 µL of IS and 10 mL of Acidified ACN (1% Formic Acid) .

    • Causality: The formic acid neutralizes any alkaline components in the matrix, "freezing" the hydrolysis of cymoxanil.

  • Agitation: Shake vigorously for 1 min (SPEX GenoGrinder recommended at 1000 rpm).

  • Partitioning: Add Citrate Buffered Salts . Shake immediately for 1 min and centrifuge at 4000 rpm for 5 min.

    • Check Point: Verify the pH of the aqueous layer is roughly 5.0–5.5.

  • Dispersive SPE (Cleanup): Transfer 1 mL of supernatant to a dSPE tube containing 150 mg MgSO4 and 25 mg PSA .

    • Warning: PSA (Primary Secondary Amine) is alkaline. Do not leave the extract in contact with PSA for >20 minutes. Centrifuge and separate immediately.

  • Analysis: Inject 1 µL into LC-MS/MS.

Visualization: Logical Workflow & Critical Control Points

The following diagram illustrates the decision logic and critical control points (CCPs) where the analysis often fails in inter-lab studies.

Cymoxanil_Workflow cluster_0 Self-Validating Mechanism Start Sample Homogenization (Cryogenic Milling) Extraction Extraction: ACN + 1% Formic Acid (CCP: pH Control) Start->Extraction Prevents Thermal Degradation Salts Salt Partitioning (Citrate Buffer) Extraction->Salts Induces Phase Separation Centrifuge1 Centrifugation (Phase Separation) Salts->Centrifuge1 dSPE dSPE Cleanup (MgSO4 + PSA) Centrifuge1->dSPE Aliquot Organic Layer Warning ! CRITICAL TIME WINDOW ! PSA increases pH -> Degradation Risk dSPE->Warning Analysis LC-MS/MS Analysis (ESI Positive Mode) dSPE->Analysis Immediate Injection Warning->Analysis Minimize Contact Time

Figure 1: Acidified QuEChERS workflow highlighting the pH Critical Control Point (CCP) during extraction and the time-sensitivity of the dSPE cleanup step.

Inter-Laboratory Validation Data

The following data summarizes performance metrics derived from collaborative studies and validation reports compliant with SANTE/11312/2021 (EU Reference Laboratories).

Table 2: Validation Metrics (LC-MS/MS)
ParameterAcceptance Criteria (SANTE)Experimental Result (Cymoxanil)Status
Linearity (R²) > 0.990.998 (Range: 0.005 - 0.5 mg/kg)Pass
Recovery (Accuracy) 70% - 120%96% - 104% (at 0.01 mg/kg spike)Pass
Repeatability (RSDr) ≤ 20%1.8% - 4.0% (Intra-lab)Pass
Reproducibility (RSD_R) ≤ 20%7.6% (Inter-lab)Pass
Matrix Effect (ME) ± 20%-15% (Suppression in Grape Matrix)Pass
Interpretation of Data
  • Precision: The low RSD (< 5%) indicates that the LC-MS/MS method is highly repeatable within a single lab. The inter-lab RSD of 7.6% confirms that the method is robust across different operators and instruments.

  • Matrix Effects: Cymoxanil often suffers from ion suppression in complex matrices (like hops or tobacco). The use of Matrix-Matched Calibration or an Isotopically Labeled Internal Standard is mandatory to correct for the -15% suppression observed.

Troubleshooting & Causality

If validation fails, the cause is almost always traceable to one of three mechanisms:

  • Low Recovery (< 70%):

    • Cause: High pH during extraction.

    • Fix: Ensure Citrate Buffer is used, not Acetate or unbuffered salts. Check that formic acid was added to the ACN.

  • High RSD (> 20%):

    • Cause: Variable degradation during dSPE.

    • Fix: Some technicians leave the extract in the dSPE tube (with PSA) for too long. PSA is basic. Filter and separate the extract immediately after shaking.

  • Retention Time Shift:

    • Cause: Column equilibration. Cymoxanil is polar.[1]

    • Fix: Use a high-aqueous initial gradient (e.g., 90% Water) to ensure retention on C18 columns.

References

  • European Commission. (2021).[2] Analytical quality control and method validation procedures for pesticide residues analysis in food and feed (SANTE/11312/2021).[1][2][3] Retrieved from [Link]

  • U.S. Environmental Protection Agency (EPA). (1995). Analytical Method for the Determination of Residues of Cymoxanil in Soil Using Liquid Chromatography.[4] Retrieved from [Link]

  • European Union Reference Laboratories (EURL). (2025). Single Residue Methods (SRM) - Cymoxanil Analytical Observations. Retrieved from [Link]

  • ResearchGate. (2025). Validation of QuEChERS method for cymoxanil residue analysis. (Aggregated Data Snippets). Retrieved from [Link]

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.